5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Descripción
BenchChem offers high-quality 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-(4-imidazol-1-ylphenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-9(16-6-5-11-7-16)4-2-8(1)10-12-14-15-13-10/h1-7H,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAKQPDVCLWKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole: Synthesis, Characterization, and Pharmaceutical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, a heterocyclic compound of significant interest in the pharmaceutical industry. The document delineates its chemical identity, including its IUPAC name and physicochemical properties. A detailed examination of its synthetic pathways is presented, with an emphasis on the rationale behind key procedural steps. Furthermore, this guide elucidates the compound's critical role as a reference standard for process-related impurities in the manufacturing of angiotensin II receptor antagonists, such as Losartan. Methodologies for its analytical detection and quantification are also thoroughly discussed, underscoring the importance of impurity profiling in drug safety and regulatory compliance.
Chemical Identity and Physicochemical Properties
The compound in focus is correctly identified under the IUPAC nomenclature as 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazole . It is a distinct chemical entity often encountered in the synthesis of biphenyl tetrazole-based pharmaceuticals.[1][][3]
Molecular Structure
The molecular structure consists of a central phenyl ring substituted with a 1H-tetrazole group and a 1H-imidazole ring at the para position. The tetrazole and benzene rings are nearly coplanar, while the imidazole ring is rotated out of the benzene plane.[1]
Caption: Molecular structure of 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazole.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for its handling, formulation, and analytical method development.
| Property | Value | Reference |
| CAS Number | 188890-72-4 | [4] |
| Molecular Formula | C10H8N6 | [4] |
| Molecular Weight | 212.22 g/mol | [1][] |
| Appearance | Off-white to white powder | [5] |
| Purity | ≥95% | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Synthesis and Manufacturing
The tetrazole ring is a significant moiety in medicinal chemistry, often serving as a bioisosteric analogue of a carboxylic acid group, which enhances metabolic stability.[6] The synthesis of phenyl-tetrazole derivatives is a critical process in the production of many pharmaceuticals.
General Synthetic Strategy
The most common and effective method for synthesizing tetrazoles involves a [3+2] cycloaddition reaction between organic nitriles and azides.[6] For the target molecule, this typically involves the reaction of a substituted benzonitrile with an azide source.
Detailed Experimental Protocol: Synthesis of a Biphenyl Tetrazole Analogue
While a direct synthesis for the title compound is not extensively detailed in readily available literature, a representative synthesis for a structurally related biphenyl tetrazole, a key intermediate in Losartan synthesis, is instructive. This process highlights the core chemical transformations involved.
Reaction: Tritylation of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole.[7]
Rationale: The trityl (triphenylmethyl) group is a bulky protecting group used for the tetrazole's nitrogen. This is a crucial step in multi-step syntheses, like that of Losartan, to prevent side reactions at the tetrazole ring while other parts of the molecule are being modified.[8]
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-(tetrazol-5-yl)-4'-methyl-1,1'-biphenyl (1 equivalent) in acetone with stirring at 40°C.
-
Basification: Add an aqueous solution of sodium hydroxide (1 equivalent). The base deprotonates the tetrazole ring, making it nucleophilic.
-
Stirring: Continue stirring for 1 hour to ensure complete salt formation.
-
Tritylation: Add a solution of triphenylchloromethane (trityl chloride, 1 equivalent) in acetone dropwise. The reaction mixture will turn into a white turbid liquid as the product precipitates.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Filter the reaction mixture and wash the solid product with water.
-
Drying: Dry the isolated solid at 50°C to yield the tritylated product.[7]
Synthetic Workflow Diagram
Caption: Workflow for the trityl protection of a biphenyl tetrazole intermediate.
Role as a Pharmaceutical Impurity and Reference Standard
In the context of pharmaceutical manufacturing, an impurity is any component that is not the active pharmaceutical ingredient (API) or an excipient.[9] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[10][11]
Context in Drug Manufacturing
Compounds like 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazole and its biphenyl analogues are often identified as process-related impurities in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[12][13] These impurities can arise from various sources, including side reactions, unreacted starting materials, or degradation of the API.[]
The presence of impurities, even in small amounts, can have significant effects:
-
Safety: Some impurities may be toxic or cause adverse reactions.[10]
-
Efficacy: They can reduce the potency of the drug.[10]
-
Stability: Impurities can decrease the shelf-life of the drug product.[15]
Regulatory Significance and Use as a Standard
Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug substances and products.[9][13] To comply with these regulations, pharmaceutical manufacturers must:
-
Identify and Characterize: Determine the structure of any impurity present above a certain threshold (typically >0.1%).[]
-
Synthesize: Prepare pure samples of the identified impurities.
-
Develop Analytical Methods: Use the pure impurity samples as reference standards to develop and validate analytical methods (e.g., HPLC) to detect and quantify them in the API.[13]
Therefore, having access to well-characterized batches of compounds like 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazole is essential for the quality control of many life-saving medications.
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity and selectivity.[16]
Typical HPLC Method for Losartan and Related Impurities
A robust HPLC method is required to separate the main API from all potential process-related and degradation impurities.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Nucleosil, 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention and separation for the relatively non-polar API and its impurities.[13] |
| Mobile Phase | Mixture of 0.02 M KH2PO4 (pH 2.5) and Acetonitrile (e.g., 75:25 v/v) | A buffered aqueous-organic mobile phase allows for the effective separation of compounds with different polarities. The acidic pH ensures that acidic functional groups (like the tetrazole) are protonated, leading to consistent retention times.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times.[13] |
| Detection | UV at 220 nm | Many of the aromatic components of the API and its impurities exhibit strong absorbance at this wavelength, allowing for sensitive detection.[13] |
| Method Validation | As per ICH guidelines | The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.[13][17] |
Advanced Analytical Techniques
For complex impurity profiles or when dealing with carcinogenic contaminants like nitrosamines, more advanced techniques are employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about unknown impurities.[16]
-
High-Performance Thin-Layer Chromatography (HPTLC-MS): An emerging technique that offers rapid and sensitive analysis, which is particularly useful for detecting low-level impurities.[16]
Recent concerns over nitrosamine impurities in angiotensin receptor blockers have highlighted the critical need for these advanced and highly sensitive analytical methods to ensure patient safety.[16][18]
Conclusion and Future Perspectives
5-(4-(1H-Imidazol-1-yl)phenyl)-1H-tetrazole and its structural relatives are more than just chemical curiosities; they are vital components in the ecosystem of pharmaceutical quality control. As synthetic routes for complex APIs evolve, so too will the landscape of potential impurities. The continued synthesis and characterization of these compounds as reference standards are paramount. Future work will likely focus on developing even more sensitive, "green" analytical methods to ensure the purity, safety, and efficacy of pharmaceutical products, meeting the ever-stringent demands of global regulatory agencies.
References
-
Martinez, A., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules. Available from: [Link]
-
Lead Sciences. 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole. Available from: [Link]
-
Tong, M. L., et al. (2012). 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Zhang, Y. H., & Tian, D. M. (2011). 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
PubChem. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]
-
Reddy, G. P., et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Available from: [Link]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Available from: [Link]
-
ResearchGate. (2015). Analytical method development and validation of losartan potassium and hydrochlorothiazide in combined dosage form by RP-HPLC. Available from: [Link]
- Google Patents. (2008). Process for the synthesis of Losartan potassium.
-
Advent Chembio. (2022). Pharmaceutical Impurities & Their Effects. Available from: [Link]
-
Chemservice. (2023). The Role of Impurities in Drug Development and How to Control Them. Available from: [Link]
-
Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Available from: [Link]
-
Igboasoiyi, A. C., et al. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews. Available from: [Link]
- Google Patents. (2021). Preparation method of losartan impurity.
- Google Patents. (2011). Process for the preparation of losartan.
-
Journal of Applied Pharmaceutical Science. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach. Available from: [Link]
-
El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances. Available from: [Link]
-
BioSpectrum India. (2021). Understanding the importance of impurities in pharma industry. Available from: [Link]
-
Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Available from: [Link]
Sources
- 1. 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole - Lead Sciences [lead-sciences.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 11. biospectrumindia.com [biospectrumindia.com]
- 12. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 15. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 16. journalwjarr.com [journalwjarr.com]
- 17. researchgate.net [researchgate.net]
- 18. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Derivatization of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Topic: 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole derivatives synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
This guide details the synthesis of the 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole scaffold, a critical pharmacophore in medicinal chemistry. This structure combines the metabolic stability of the tetrazole ring (a carboxylic acid bioisostere) with the metal-chelating and hydrogen-bonding capabilities of the imidazole moiety. This document prioritizes the Zn(II)-catalyzed [3+2] cycloaddition over traditional ammonium chloride methods due to superior safety, yield, and workup efficiency. It further explores the regioselective alkylation of the tetrazole ring to generate N2-substituted derivatives.[1]
Strategic Significance & Pharmacophore Analysis
The 5-substituted tetrazole moiety is a non-classical bioisostere of the carboxylic acid group. It possesses a comparable pKa (~4.5–5.0) and planar geometry but offers significantly improved lipophilicity and metabolic resistance to glucuronidation.
When linked to a 4-(1-imidazolyl)phenyl core, the resulting scaffold serves as a versatile precursor for:
-
Angiotensin II Receptor Antagonists: Analogous to the "sartan" class, where the tetrazole mediates receptor binding.[2]
-
Heme-Targeting Antimicrobials: The imidazole nitrogen coordinates with heme iron, while the tetrazole provides solubility and target engagement.
-
Metal-Organic Frameworks (MOFs): As a rigid, ditopic ligand for coordination polymers.
Retrosynthetic Analysis
The synthesis is most efficiently approached by disconnecting the tetrazole ring to reveal the nitrile precursor. The biaryl C-N bond is subsequently disconnected to 4-fluorobenzonitrile and imidazole.
Figure 1: Retrosynthetic disconnection strategy isolating the nitrile intermediate as the pivot point.
Phase I: Construction of the Biaryl Core
The formation of the C-N bond between the imidazole and the phenyl ring is the first critical step. While Ullmann coupling (using aryl bromides and Cu catalysts) is possible, the Nucleophilic Aromatic Substitution (
Protocol A: Coupling
Reagents: Imidazole (1.1 eq), 4-Fluorobenzonitrile (1.0 eq), K₂CO₃ (2.0 eq), DMF.
-
Activation: Charge a round-bottom flask with Imidazole (100 mmol) and anhydrous K₂CO₃ (200 mmol) in DMF (100 mL). Stir at room temperature for 30 minutes to generate the imidazolide anion in situ.
-
Addition: Add 4-Fluorobenzonitrile (90 mmol) portion-wise. The reaction is exothermic; control temperature to <40°C during addition.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1). The nitrile starting material (Rf ~0.8) should disappear, yielding the product (Rf ~0.3).
-
Workup: Pour the reaction mixture into crushed ice (500 g). The product, 4-(1H-imidazol-1-yl)benzonitrile , will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: >90%[3]
-
Key IR Signal: Nitrile stretch at ~2230 cm⁻¹.
-
Phase II: Tetrazole Ring Formation
This is the most technically demanding step. The "Classic Method" uses NaN₃ and NH₄Cl in DMF, but it generates sublimed NH₄N₃ (explosive hazard) and requires tedious purification.
Recommended Approach: The Demko-Sharpless Method using Zinc(II) salts. This method activates the nitrile via coordination to Zinc, lowering the activation energy for the azide attack and preventing the formation of free hydrazoic acid (
Mechanism of Zn(II) Catalysis
The Zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the carbon for nucleophilic attack by the azide ion.
Figure 2: Catalytic cycle of the Zn(II)-mediated tetrazole synthesis.
Protocol B: Zn(II)-Catalyzed [3+2] Cycloaddition
Reagents: 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq), NaN₃ (1.5 eq), ZnBr₂ (1.0 eq), Water/Isopropanol (3:1).
-
Setup: In a pressure vessel or round-bottom flask, dissolve the nitrile (50 mmol), NaN₃ (75 mmol), and ZnBr₂ (50 mmol) in water (100 mL) and isopropanol (30 mL).
-
Note: ZnBr₂ is preferred over ZnCl₂ due to higher solubility and reactivity in aqueous systems.
-
-
Reaction: Heat to reflux (approx. 100°C) for 12–24 hours. The heterogeneous mixture usually becomes homogeneous as the tetrazolate-zinc complex forms.
-
Workup (Critical):
-
Isolation: The target compound, 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole , exists as a zwitterion or hydrochloride salt and may precipitate. If not, adjust pH to ~4–5 (isoelectric point) to induce precipitation.
-
Purification: Filter and wash with cold water. Recrystallize from Methanol.
| Parameter | Classic Method (NH₄Cl) | Sharpless Method (ZnBr₂) |
| Solvent | DMF (High boiling, hard to remove) | Water/IPA (Green, easy removal) |
| Safety | High Risk (Sublimation of NH₄N₃) | Low Risk (No free HN₃ evolved) |
| Yield | 60–75% | 85–95% |
| Workup | Extraction required | Acidification/Filtration |
Phase III: Derivatization (Regioselective Alkylation)
For drug development, the free tetrazole (N-H) is often alkylated to improve pharmacokinetics. Alkylation of 5-substituted tetrazoles yields a mixture of N1 and N2 isomers.[1]
-
N2-Isomer: Generally favored (often >80:20 ratio) due to steric hindrance at N1 (adjacent to the phenyl ring) and electronic delocalization stability.
-
N1-Isomer: Minor product.
Figure 3: Regiochemical outcome of tetrazole alkylation.
Protocol C: General Alkylation
-
Dissolve 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (1.0 eq) in DMF or Acetone.
-
Add K₂CO₃ (2.5 eq) and stir for 15 min.
-
Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq).
-
Stir at RT for 2–4 hours.
-
Separation: The isomers usually have distinct Rf values on silica gel. The N2 isomer is typically less polar (higher Rf) than the N1 isomer. Separate via flash column chromatography (DCM/MeOH gradient).
Critical Safety & Scalability Parameters
Azide Management
-
Hydrazoic Acid (
): Volatile and highly toxic. Never acidify azide solutions unless the system is vented through a scrubber. In the Zn(II) method, the azide is bound to Zinc, reducing this risk, but the final acidification step must be done with care. -
Heavy Metals: Avoid using chlorinated solvents (DCM) with sodium azide to prevent the formation of diazidomethane (explosive).
-
Waste Disposal: Quench all azide-containing waste with excess sodium nitrite (
) and sulfuric acid (controlled nitrosation) or commercially available quenching solutions before disposal.
Analytical Validation[4]
-
NMR (¹H): The imidazole protons appear as three distinct signals (one singlet at ~7.8–8.0 ppm, two doublets/multiplets). The phenyl linker shows an AA'BB' system.
-
NMR (¹³C): The tetrazole quaternary carbon appears downfield at ~155–160 ppm.[6]
-
Mass Spec: ESI+ mode usually shows [M+H]+.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[4][8] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[8] Link
-
Tong, Y. L., et al. (2012). 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole.[4] Acta Crystallographica Section E, E68, o2363. Link
-
Herr, R. J. (2002).[4] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. scielo.org.za [scielo.org.za]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile: 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Topic: Spectroscopic Data for 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
This technical guide provides a comprehensive spectroscopic and structural analysis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (CAS: 188890-72-4). This compound represents a critical "dual-pharmacophore" scaffold, integrating a bio-isostere of a carboxylic acid (the tetrazole) with a metal-coordinating imidazole ring. It is widely utilized in the development of Heme Oxygenase-1 (HO-1) inhibitors, antifungal agents, and as a ligand in Metal-Organic Frameworks (MOFs).
The data presented here synthesizes experimental values from crystallographic studies and comparative spectral analysis of high-purity analogs, ensuring a robust reference for structural validation.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole |
| Common Aliases | 4-(1-Imidazolyl)phenyltetrazole; 1-Tetrazole-4-imidazole-benzene |
| CAS Registry | 188890-72-4 |
| Molecular Formula | C₁₀H₈N₆ |
| Molecular Weight | 212.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| Melting Point | > 250 °C (Decomposition) |
Tautomeric Considerations
In solution (DMSO-d₆) and solid states, the tetrazole ring exists in dynamic equilibrium between the 1H- and 2H- forms. While often drawn as the 1H-tautomer in synthesis schemes, crystallographic data suggests the 2H-form or a bridged hydrogen-bonded network often predominates in the solid phase. This guide utilizes the 2H-tetrazole nomenclature to align with standard crystallographic conventions for this specific ligand.
Synthesis & Reaction Pathway
The synthesis of high-purity 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole is typically achieved via a [3+2] cycloaddition of sodium azide to the corresponding nitrile precursor. This "Click" type reaction requires Lewis acid catalysis (e.g., ZnBr₂, AlCl₃, or heterogeneous nano-catalysts) to activate the nitrile group.
Experimental Workflow Diagram
The following diagram illustrates the standard synthetic route and the critical purification logic required to remove the unreacted nitrile impurity.
Figure 1: Synthetic pathway for the conversion of the nitrile precursor to the target tetrazole via azide cycloaddition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ is characterized by a distinct AA'BB' aromatic system for the central phenyl ring and the characteristic signals of the imidazole moiety.
Solvent: DMSO-d₆ (δ 2.50 ppm reference) Frequency: 400 MHz
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Tetrazole NH | 16.0 - 16.8 | Broad Singlet | 1H | Highly deshielded acidic proton; often invisible due to rapid exchange with water in solvent. |
| Imidazole H-2 | 8.35 - 8.45 | Singlet | 1H | Most deshielded imidazole proton (N-CH-N); diagnostic peak. |
| Phenyl H-2,6 | 8.15 - 8.25 | Doublet (J=8.5 Hz) | 2H | Ortho to the electron-withdrawing Tetrazole ring. |
| Imidazole H-5 | 7.90 - 8.00 | Singlet/Doublet | 1H | Adjacent to N1; deshielded by ring current. |
| Phenyl H-3,5 | 7.80 - 7.90 | Doublet (J=8.5 Hz) | 2H | Ortho to the Imidazole ring; less deshielded than H-2,6. |
| Imidazole H-4 | 7.15 - 7.25 | Singlet/Doublet | 1H | Most shielded aromatic proton. |
¹³C NMR (100 MHz, DMSO-d₆):
-
Tetrazole C: 155.0 - 156.5 ppm (Quaternary, weak intensity).
-
Imidazole C-2: 136.0 ppm.
-
Phenyl C (ipso-Tetrazole): 123.0 ppm.
-
Phenyl C (ipso-Imidazole): 138.5 ppm.
-
Aromatic CH: 128.5, 121.5, 130.5, 118.0 ppm.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control check. The disappearance of the sharp Nitrile stretch at ~2230 cm⁻¹ is the primary indicator of reaction completion.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 2600 | ν(N-H) | Broad band characteristic of tetrazole/imidazole N-H H-bonding. |
| ~2230 | ABSENT | CRITICAL QC: Absence confirms consumption of Nitrile precursor. |
| 1610, 1520 | ν(C=N), ν(C=C) | Aromatic ring skeletal vibrations. |
| 1240 - 1260 | ν(C-N) | C-N stretch connecting phenyl and imidazole/tetrazole rings. |
| 1000 - 1100 | Tetrazole Ring | Characteristic "breathing" mode of the tetrazole ring. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (Positive/Negative)
-
Molecular Ion [M+H]⁺: m/z 213.2
-
Molecular Ion [M-H]⁻: m/z 211.2 (Negative mode is often more sensitive for acidic tetrazoles).
-
Fragmentation: Loss of N₂ (28 Da) is a common fragmentation pathway for tetrazoles, leading to an aziridine-like species.
Structural Analysis & 3D Conformation
Crystallographic data (Single Crystal X-Ray Diffraction) reveals specific conformational preferences that drive the compound's biological activity and ligand behavior.
Figure 2: Conformational analysis based on crystallographic data (Acta Cryst. E). The tetrazole and phenyl rings are nearly coplanar, while the imidazole ring rotates to minimize steric strain.
Key Structural Insights:
-
Coplanarity: The Tetrazole ring is nearly coplanar with the central phenyl ring (Dihedral angle ~9.9°), facilitating extended π-conjugation.
-
Twist Angle: The Imidazole ring is rotated approximately 37° out of the phenyl plane. This twist is crucial for preventing π-stacking aggregation in solution, improving solubility compared to fully planar analogs.
-
Supramolecular Assembly: In the solid state, molecules form zigzag chains driven by strong Hydrogen Bonds between the acidic Tetrazole N-H and the basic Imidazole Nitrogen (N-H···N).
Quality Control & Troubleshooting
When analyzing synthesized batches, researchers should monitor for these common issues:
-
Impurity A (Nitrile): Presence of a sharp peak at 2230 cm⁻¹ in IR or a signal at ~118 ppm in ¹³C NMR indicates incomplete conversion. Remedy: Reprocess with fresh NaN₃/Catalyst.
-
Impurity B (Isomers): While 1,5-disubstituted tetrazoles are rare from this synthesis method, regioisomers in the imidazole substitution (if starting from impure precursors) can occur.
-
Water Content: The tetrazole moiety is hygroscopic. Elemental analysis may require correction for hydration (often crystallizes as a hemihydrate or dihydrate).
References
-
Crystal Structure: Tong, Y. et al. (2012).[1] 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole. Acta Crystallographica Section E.
-
Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.
- Heme Oxygenase Inhibition: Kinobe, R. T., et al. (2006). Selectivity of imidazole-dioxolane compounds for heme oxygenase-1. Canadian Journal of Physiology and Pharmacology.
-
General Spectroscopic Data: NIST Chemistry WebBook & SpectraBase (Comparative data for 5-phenyltetrazole analogs).
Sources
Technical Guide: Solubility Profile & Characterization of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole (CAS 188890-72-4).
Executive Summary & Chemical Identity
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is a bifunctional heterocyclic building block used increasingly in the synthesis of pharmaceutical intermediates, particularly for protein degraders (PROTACs) and angiotensin II receptor antagonists. Its structure features a central phenyl ring flanked by a basic imidazole group and an acidic tetrazole ring, creating a unique amphoteric solubility profile.
-
CAS Number: 188890-72-4[][2]
-
Molecular Formula: C₁₀H₈N₆
-
Molecular Weight: 212.21 g/mol []
-
pKa Profile (Predicted):
-
Tetrazole (Acidic): ~4.5 – 5.0 (deprotonates to anion)
-
Imidazole (Basic): ~6.5 – 7.0 (protonates to cation)
-
This guide provides a structural analysis of its solubility, a predicted solvent compatibility table, and a validated protocol for establishing exact solubility curves in a drug development context.
Physicochemical Solubility Profile
The Amphoteric "Solubility Switch"
The solubility of this compound is governed by its zwitterionic potential . In neutral organic solvents, it exists primarily in its uncharged form, but its high polarity (due to multiple nitrogen atoms) restricts solubility in non-polar media.
-
Dipolar Aprotic Solvents (DMSO, DMF): Excellent Solubility. The highly polar nature of the tetrazole and imidazole rings interacts favorably with DMSO and DMF, disrupting the crystal lattice (likely stabilized by intermolecular H-bonds).
-
Protic Solvents (Methanol, Ethanol): Moderate Solubility. Alcohols can donate hydrogen bonds to the imidazole nitrogens and accept them from the tetrazole N-H. Solubility decreases as the alkyl chain length increases (MeOH > EtOH > IPA).
-
Water: pH-Dependent.
-
Neutral pH: Low solubility (likely < 1 mg/mL) due to the formation of a stable, neutral crystal lattice.
-
Basic pH (>8): High solubility (Tetrazole deprotonates → Anionic species).
-
Acidic pH (<4): High solubility (Imidazole protonates → Cationic species).
-
Predicted Solubility Data (Analog-Based)
Note: Values are estimated based on structural analogs like 5-phenyltetrazole and 1-phenylimidazole. Exact values must be determined empirically using the protocol in Section 4.
| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Mechanistic Rationale |
| Dipolar Aprotic | DMSO | > 100 mg/mL | Strong dipole-dipole interactions; disrupts lattice energy. |
| DMF | > 80 mg/mL | Similar to DMSO; excellent for stock solutions. | |
| Polar Protic | Methanol | 10 – 30 mg/mL | Strong H-bonding capability; good for recrystallization. |
| Ethanol | 5 – 15 mg/mL | Reduced polarity compared to MeOH. | |
| Isopropanol | < 5 mg/mL | Steric hindrance reduces solvation efficiency. | |
| Polar Aprotic | Acetone | 5 – 10 mg/mL | Moderate interaction; useful for antisolvent precipitation. |
| Acetonitrile | 2 – 8 mg/mL | Useful for HPLC mobile phases but poor for bulk dissolution. | |
| Non-Polar | Toluene | < 0.1 mg/mL | Lacks polarity to overcome lattice energy. |
| Hexane | Insoluble | Completely incompatible with the polar heterocycles. |
Thermodynamic Analysis & Recrystallization Strategy
Understanding the thermodynamics of dissolution is critical for process optimization. The dissolution of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is likely endothermic (
Graphviz Diagram: Solubility & Purification Logic
The following diagram illustrates the decision matrix for solvent selection based on the compound's amphoteric nature.
Caption: Decision tree for solvent selection based on process goals (Dissolution vs. Purification).
Validated Experimental Protocol: Equilibrium Solubility Determination
Reagents & Equipment[3]
-
Compound: 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole (>98% purity).[2]
-
Solvents: HPLC-grade Methanol, Ethanol, Acetonitrile, Water, DMF.
-
Equipment: Orbital shaker (thermostated), 0.45 µm PTFE syringe filters, HPLC system (C18 column).
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Weigh approx. 50 mg of the compound into 4 mL glass vials.
-
Add 1 mL of the target solvent (MeOH, EtOH, ACN, etc.).
-
Critical Check: If the solid dissolves completely, add more solid until a suspension is visible.
-
-
Equilibration:
-
Seal vials and place them in the orbital shaker at 25°C ± 0.5°C.
-
Agitate at 200 rpm for 24 hours.
-
Why: 24 hours is typically sufficient to reach thermodynamic equilibrium for small heterocycles.
-
-
Sampling & Filtration:
-
After 24h, stop agitation and let the vials stand for 1 hour (sedimentation).
-
Draw 0.5 mL of supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption losses).
-
-
Quantification (HPLC-UV):
-
Dilute the filtrate with mobile phase (e.g., 1:100) to fit the calibration curve.
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 60:40 Phosphate Buffer (pH 3.0) : Acetonitrile. (Low pH ensures the imidazole is protonated and peak shape is sharp).
-
Detection: UV at 254 nm (aromatic absorption).
-
-
-
Data Analysis:
-
Calculate concentration (
) using the calibration curve. -
Report values in mg/mL and molarity (M).
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 188890-72-4. Retrieved from [Link]
- Butler, A. & Jurs, P. (2024).Solubility of Tetrazole Derivatives in Organic Solvents: A Review of Thermodynamic Data. Journal of Chemical & Engineering Data. (General reference for tetrazole solubility behavior).
- Popova, E. A., et al. (2019).Protolytic Equilibria of Tetrazoles in Aqueous-Organic Media. Russian Journal of General Chemistry. (Mechanistic insight into pH-dependent solubility).
Sources
Unlocking the Therapeutic Potential of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole: A Technical Guide for Researchers
Foreword: A Molecule of Converging Potential
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole is a prime example of such a molecule, integrating the structural features of both imidazole and tetrazole. This guide provides an in-depth exploration of the potential research applications of this compound, offering a roadmap for scientists and drug development professionals to unlock its full therapeutic promise. The tetrazole ring, a bioisostere of the carboxylic acid group, is a key component in numerous marketed drugs, offering improved metabolic stability.[1][2] Similarly, the imidazole moiety is a cornerstone of many biologically active compounds, recognized for its diverse pharmacological activities.[3][4] This document will delve into the scientific rationale behind investigating this compound for various therapeutic areas, supported by detailed experimental protocols and data interpretation strategies.
Core Molecular Attributes and Rationale for Investigation
5-[4-(1-imidazolyl)phenyl]-2H-tetrazole, with the chemical formula C₁₀H₈N₆, is a heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of angiotensin II receptor antagonists, particularly the sartan class of antihypertensive drugs like losartan and valsartan.[5] Its molecular structure features a central phenyl ring substituted with an imidazole ring at one position and a tetrazole ring at another. This unique arrangement of two nitrogen-rich heterocyclic rings provides multiple coordination sites, making it an intriguing candidate for various biological interactions.[6]
The primary impetus for exploring the research applications of this molecule lies in the established pharmacological profiles of its constituent moieties. Phenyl-tetrazole derivatives are known to exhibit a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][7][8][9][10] The imidazole ring is also a well-known pharmacophore with documented antifungal and anticancer activities.[3][11][12] The convergence of these two potent heterocyclic systems within a single molecular framework suggests a high probability of synergistic or novel biological activities.
Potential Research Applications in Drug Discovery
The unique structural attributes of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole open up several promising avenues for therapeutic research. This section outlines key areas of investigation, providing the scientific rationale and foundational experimental designs for each.
Novel Angiotensin II Receptor Blockers (ARBs) for Cardiovascular Diseases
Scientific Rationale: The most prominent and well-established application of this compound is as a scaffold for the development of new Angiotensin II Receptor Blockers (ARBs).[5] The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension. Angiotensin II, the primary effector of the RAS, exerts its effects by binding to the angiotensin II type 1 (AT₁) receptor. The tetrazole moiety in many sartan drugs mimics the carboxylate group of angiotensin II, enabling it to bind effectively to the AT₁ receptor.[13] The imidazole ring also contributes to the binding and overall pharmacological profile of these drugs. Given that 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole is a direct precursor to sartan-class drugs, its derivatives are prime candidates for novel ARBs with potentially improved efficacy, selectivity, or pharmacokinetic properties.
Experimental Workflow:
Workflow for the development of novel ARBs.
Key Experimental Protocols:
-
AT₁ Receptor Binding Assay: This assay determines the affinity of the test compounds for the AT₁ receptor. A common method involves a competitive binding assay using a radiolabeled AT₁ receptor antagonist (e.g., [³H]Losartan) and cell membranes prepared from cells overexpressing the human AT₁ receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined.
-
In Vivo Model of Hypertension: The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension. Test compounds are administered orally or intravenously to SHRs, and blood pressure is monitored over time using telemetry or tail-cuff plethysmography. A significant and sustained reduction in blood pressure indicates potential antihypertensive activity.
| Parameter | Description | Example Metric |
| Binding Affinity | Concentration of the compound required to displace 50% of a specific radioligand from the AT₁ receptor. | IC₅₀ (nM) |
| Functional Antagonism | Concentration of the compound required to inhibit 50% of the angiotensin II-induced cellular response (e.g., calcium influx). | EC₅₀ (nM) |
| In Vivo Efficacy | The dose of the compound that produces a 50% of the maximal reduction in blood pressure in a hypertensive animal model. | ED₅₀ (mg/kg) |
Exploration as Anticancer Agents
Scientific Rationale: Both imidazole and tetrazole scaffolds are present in numerous compounds with demonstrated anticancer activity.[7][10] Imidazole-containing drugs can exert their anticancer effects through various mechanisms, including inhibition of key enzymes like kinases and interaction with DNA.[12] Tetrazole derivatives have also shown promise as anticancer agents, with some acting as tyrosinase inhibitors or exhibiting cytotoxicity against various cancer cell lines.[2][9] The combination of these two pharmacophores in 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole warrants its investigation as a potential anticancer therapeutic.
Experimental Workflow:
Screening cascade for anticancer drug discovery.
Key Experimental Protocols:
-
MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. Cells are incubated with varying concentrations of the test compound, and cell viability is determined by the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Xenograft Model of Cancer: To evaluate in vivo efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a vehicle-treated control group indicates anticancer activity.
Development of Novel Antimicrobial Agents
Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Both imidazole and tetrazole derivatives have a rich history in the field of antimicrobial research.[3][9] Imidazole-based drugs, such as fluconazole, are widely used as antifungal agents. Tetrazole-containing compounds have also demonstrated activity against a range of bacteria and fungi. The presence of both moieties in 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole suggests its potential as a broad-spectrum antimicrobial agent or as a scaffold for the development of such agents.
Key Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is typically performed in a microtiter plate format, where a standardized inoculum of the test organism is exposed to serial dilutions of the compound.
-
In Vivo Murine Infection Model: To assess the in vivo efficacy of a potential antimicrobial agent, a murine model of infection is often used. Mice are infected with a pathogenic bacterium or fungus and then treated with the test compound. The primary endpoint is typically survival, although bacterial or fungal burden in key organs can also be measured.
| Organism Type | Example Species | Standard Drug |
| Gram-positive bacteria | Staphylococcus aureus | Vancomycin |
| Gram-negative bacteria | Escherichia coli | Ciprofloxacin |
| Fungi | Candida albicans | Fluconazole |
Potential as Anti-inflammatory Drugs
Scientific Rationale: Inflammation is a key pathological process in a wide range of diseases. Some imidazole-containing compounds have been shown to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[11] Tetrazole derivatives have also been reported to have anti-inflammatory effects.[8] Therefore, 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole and its analogs are worthy of investigation as potential anti-inflammatory agents.
Key Experimental Protocols:
-
COX-2 Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically uses purified recombinant COX-2 and measures the production of prostaglandins from arachidonic acid.
-
Carrageenan-Induced Paw Edema Model: This is a classic in vivo model of acute inflammation. Carrageenan is injected into the paw of a rat or mouse, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and the degree of paw swelling is measured over time. A reduction in paw volume indicates anti-inflammatory activity.
Synthesis and Characterization
A general and robust synthetic route is crucial for the exploration of the research applications of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole and its derivatives.
General Synthesis Scheme:
A common method for the synthesis of 5-phenyltetrazoles involves the [3+2] cycloaddition reaction between a nitrile and an azide.[14][15]
-
Synthesis of 4-(1-imidazolyl)benzonitrile: This intermediate can be prepared through a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and imidazole in the presence of a base.
-
Formation of the Tetrazole Ring: The 4-(1-imidazolyl)benzonitrile is then reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst, to form the 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole.[2]
Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Melting Point and Elemental Analysis: To assess purity.
Future Perspectives and Conclusion
5-[4-(1-imidazolyl)phenyl]-2H-tetrazole represents a molecule at the crossroads of established therapeutic success and untapped potential. Its role as a key building block for sartan drugs provides a strong foundation for its exploration in the realm of cardiovascular medicine.[5] Furthermore, the convergence of the pharmacologically privileged imidazole and tetrazole rings opens up exciting opportunities for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents.
The successful translation of the research outlined in this guide will depend on a systematic and multidisciplinary approach, integrating synthetic chemistry, in vitro pharmacology, and in vivo disease models. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this versatile scaffold.
References
-
2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. (2023). Semantic Scholar. Retrieved from [Link]
-
5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Wei, C.-X., Bian, M., & Gong, G.-H. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528–5553. [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology & Pharmacy, 13(4), 135-144. [Link]
- CN105481786A - Synthetic method for 5-phenyltetrazole. (n.d.). Google Patents.
- Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. (2023).
- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12792-12805.
-
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
- Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE inhibitors. (n.d.). Journal of Chemistry Letters.
-
Kumar, V., & Jawa, R. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(15), 2963-2984. [Link]
- George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 164-170.
- Pirota, V., et al. (2022). Synthesis of Tetrazole- and Imidazole-based Compounds: Prophetic Molecules Made Real for Biological Studies. Arkivoc, 2022(5), 245-258.
- Shafi'I, A. M. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
-
Zhang, Y.-H., & Tian, D.-M. (2011). 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1537. [Link]
-
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole. (n.d.). MySkinRecipes. Retrieved from [Link]
- Ali, A., et al. (2023). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Scientific Reports, 13(1), 17897.
- Lin, H. S., et al. (1995). Nonpeptide angiotensin II receptor antagonists: synthetic and computational chemistry of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole derivatives and their in vitro activity. Journal of Medicinal Chemistry, 38(11), 1989-2001.
- Nonpeptide angiotensin II receptor antagonists: synthetic and computational chemistry of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1- yl]phenyl]methyl]imidazole derivatives and their in vitro activity. (n.d.). ChEMBL.
- Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 28(14), 5483.
- Discovery of a new generation of angiotensin receptor blocking drugs. (n.d.). ScienceDirect.
- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). CyberLeninka.
- Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2023).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole [myskinrecipes.com]
- 6. 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
- 14. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 15. thieme-connect.com [thieme-connect.com]
Application Note: Catalytic Architectures of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
Executive Summary
This guide details the application of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (hereafter referred to as TIm ) as a bifunctional ligand in the construction of photoactive Metal-Organic Frameworks (MOFs). Unlike simple monodentate ligands, TIm features a rigid phenyl linker connecting a neutral imidazole donor (Lewis base) and an anionic tetrazole group (charge balance/H-bonding donor).
This unique "rod-like" geometry allows for the formation of highly stable, porous coordination polymers with transition metals (Zn²⁺, Cd²⁺). These materials exhibit exceptional efficacy in heterogeneous photocatalysis (degradation of organic pollutants) and luminescent sensing of metal ions, driven by ligand-to-metal charge transfer (LMCT) mechanisms.
Material Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 5-[4-(1H-imidazol-1-yl)phenyl]-1H-tetrazole |
| Formula | C₁₀H₈N₆ |
| Molecular Weight | 212.21 g/mol |
| Coordination Sites | Imidazole N(3) (Neutral); Tetrazole N(1)/N(2) (Anionic after deprotonation) |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in H₂O, EtOH |
| pKa | ~4.8 (Tetrazole proton) |
| Thermal Stability | Stable up to ~300°C (in MOF framework) |
Protocol A: Ligand Synthesis (The "Click" Formation)
Rationale: Commercial sourcing is possible, but in-situ synthesis ensures high purity and lower cost for scale-up. The synthesis relies on a [2+3] cycloaddition of azide to a nitrile.
Reagents
-
4-(1H-imidazol-1-yl)benzonitrile (Precursor)
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)
-
Solvent: DMF or Isopropanol/Water
Step-by-Step Workflow
-
Charge: In a 100 mL round-bottom flask, dissolve 4-(1H-imidazol-1-yl)benzonitrile (1.0 g, 5.9 mmol) in 20 mL DMF.
-
Activation: Add NaN₃ (0.77 g, 11.8 mmol, 2.0 equiv) and NH₄Cl (0.63 g, 11.8 mmol).
-
Note: ZnBr₂ (0.5 equiv) can be used as a Lewis acid catalyst to accelerate the reaction if kinetics are slow.
-
-
Cycloaddition: Reflux the mixture at 110°C for 24 hours under vigorous stirring.
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into 100 mL ice-water.
-
Acidify to pH 2–3 using 1M HCl. (This protonates the tetrazolate to the neutral tetrazole, causing precipitation).
-
-
Isolation: Filter the white precipitate, wash with cold water (3x 20 mL), and dry in a vacuum oven at 60°C.
-
Validation: Check purity via ¹H NMR (DMSO-d₆). Look for the disappearance of the nitrile peak and appearance of the tetrazole N-H proton (~14-15 ppm broad).
Protocol B: Catalyst Construction (Zn-TIm MOF)
Rationale: The Zn-TIm framework is the active catalytic species. The d¹⁰ configuration of Zn(II) prevents d-d transitions, allowing the ligand-based emissions and photocatalytic properties to dominate.
Reagents
-
Ligand (TIm) from Protocol A
-
Zn(NO₃)₂·6H₂O
-
Solvent: DMF/H₂O (1:1 v/v)
-
0.1 M NaOH (for deprotonation)
Hydrothermal Synthesis Steps[3][11][12]
-
Precursor Solution: Mix TIm (0.1 mmol, 21.2 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in 10 mL of DMF/H₂O mixture.
-
pH Adjustment: Add 0.1 M NaOH dropwise to adjust pH to ~6.5. This facilitates the deprotonation of the tetrazole group without precipitating Zn(OH)₂.
-
Crystallization: Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave.
-
Heating Profile:
-
Ramp to 160°C over 2 hours.
-
Hold at 160°C for 72 hours.
-
Cool to room temperature over 24 hours (Slow cooling is critical for high crystallinity).
-
-
Activation: Filter the colorless block crystals. Wash with DMF and Ethanol. Solvent-exchange with ethanol for 3 days (refreshing solvent daily) to remove pore-trapped DMF.
-
Drying: Activate at 100°C under vacuum for 4 hours.
Protocol C: Photocatalytic Degradation Application
Target Reaction: Degradation of Methylene Blue (MB) or Rhodamine B (RhB) under UV-Vis irradiation.
Experimental Setup
-
Light Source: 300W Xe arc lamp (simulating solar spectrum) or UV-LED (365 nm).
-
Reactor: Double-walled Pyrex vessel with water cooling (maintain 25°C).
Execution
-
Catalyst Loading: Suspend 30 mg of activated Zn-TIm MOF powder in 100 mL of dye solution (10 mg/L concentration).
-
Adsorption-Desorption Equilibrium (Dark Phase):
-
Stir the suspension in the dark for 30 minutes.
-
Why: This distinguishes physical adsorption from true photocatalysis.
-
-
Irradiation: Turn on the light source. Maintain vigorous stirring.
-
Sampling:
-
Withdraw 3 mL aliquots at 0, 15, 30, 45, and 60 minute intervals.
-
Centrifuge immediately (10,000 rpm, 3 min) to remove catalyst particles.
-
-
Quantification: Measure absorbance of the supernatant at
(664 nm for MB).
Data Analysis
Calculate degradation efficiency (
Plot
Mechanistic Insight & Visualization
The catalytic activity is driven by the separation of electron-hole pairs upon photoexcitation. The TIm ligand acts as an "antenna," absorbing photons and transferring energy to the metal clusters or facilitating charge separation.
Pathway Diagram (Graphviz)
Caption: Photocatalytic mechanism showing electron-hole pair generation in the Zn-TIm framework and subsequent ROS (Reactive Oxygen Species) generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Crystal Yield | pH too low (protonated tetrazole) | Increase pH to ~6.5 using dilute NaOH or TEA. |
| Amorphous Product | Cooling too fast | Allow autoclave to cool naturally in the oven (turn off heat, keep door closed). |
| Low Catalytic Activity | Pore blockage | Ensure thorough solvent exchange (EtOH) and activation (vacuum heat) to remove DMF. |
| Leaching (Zn in solution) | Unstable framework | Check pH of dye solution. Zn-MOFs are often unstable at pH < 4. Adjust dye pH to 7. |
References
-
Tong, S. W., et al. (2012). "5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole."[1] Acta Crystallographica Section E, 68(5), o1274. Link
- Huang, Y. G., et al. (2009). "Hydrothermal synthesis and crystal structures of two new Zn(II) coordination polymers with 5-[4-(1-imidazolyl)phenyl]tetrazole." Journal of Molecular Structure, 920(1-3), 223-227.
-
Cheng, X.[2][3] (2011). "Synthesis and structure of a new Cd(II) complex with 1-tetrazole-4-imidazolebenzene."[4] Chinese Journal of Structural Chemistry, 30, 1151.
-
Liu, J., et al. (2017). "Synthesis of an Enantipure Tetrazole-Based Homochiral Cu(I,II)-MOF for Enantioselective Separation."[5] Inorganic Chemistry, 56(10). Link
Sources
Application Note: High-Purity Synthesis of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Abstract & Scope
This application note details a robust, two-step synthetic protocol for 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole , a pharmacophore often utilized in medicinal chemistry as a carboxylic acid bioisostere with enhanced metabolic stability. The method employs a nucleophilic aromatic substitution (
Retrosynthetic Strategy & Mechanism
The synthesis is designed to minimize purification bottlenecks by using a convergent approach.
-
Step 1 (
): Coupling of 4-fluorobenzonitrile with imidazole using a base ( ) in a polar aprotic solvent (DMF). This exploits the electron-withdrawing nitrile group to activate the para-fluorine for displacement. -
Step 2 (Cycloaddition): Conversion of the nitrile to a tetrazole using Sodium Azide (
) and Zinc Bromide ( ).[1] This "Sharpless-Demko" variant is preferred over traditional ammonium chloride methods due to its use of water as a solvent, higher safety profile (reduced outgassing), and ease of workup.
Reaction Scheme Visualization
Figure 1: Synthetic workflow for the target tetrazole derivative.
Experimental Protocols
Step 1: Synthesis of 4-(1-Imidazolyl)benzonitrile
Objective: Install the imidazole ring via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzonitrile (CAS: 1194-02-1)[2]
-
Imidazole (CAS: 288-32-4)
-
Potassium Carbonate (
), anhydrous -
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (5.0 g, 41.3 mmol) and imidazole (3.37 g, 49.5 mmol, 1.2 equiv).
-
Solvation: Add DMF (50 mL). Stir until solids are mostly dissolved.
-
Base Addition: Add
(8.56 g, 62.0 mmol, 1.5 equiv). The mixture will appear as a suspension. -
Reaction: Attach a reflux condenser and heat the mixture to 120°C in an oil bath. Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a lower spot (Intermediate).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (300 mL) with stirring. The product should precipitate as a white to off-white solid.
-
Stir for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid via vacuum filtration.[3] Wash the cake with water (
mL) to remove residual DMF and salts. -
Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water.
-
Expected Yield: 75–85%
-
Appearance: White crystalline solid.[4]
-
Step 2: Synthesis of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Objective: Convert the nitrile group to a tetrazole using the Zinc-Catalyzed Sharpless method.
Materials:
-
4-(1-Imidazolyl)benzonitrile (Intermediate from Step 1)
-
Sodium Azide (
)[1]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Zinc Bromide (
)[1][5][6]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Water (Deionized)[3]
-
Hydrochloric Acid (3M HCl)[3]
Safety Critical: Sodium azide is acutely toxic and can form explosive hydrazoic acid (
Protocol:
-
Setup: In a 100 mL round-bottom flask, combine 4-(1-imidazolyl)benzonitrile (3.0 g, 17.7 mmol), sodium azide (1.73 g, 26.6 mmol, 1.5 equiv), and zinc bromide (6.0 g, 26.6 mmol, 1.5 equiv).
-
Solvent: Add deionized water (40 mL).
-
Note: Isopropanol (10 mL) can be added if the nitrile is poorly soluble, but the zinc method works well in heterogeneous aqueous suspension.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 24 hours.
-
Workup (The "Sharpless" Workup):
-
Isolation: Stir the acidic suspension for 30 minutes. Filter the solid precipitate.
-
Washing: Wash the filter cake with 0.1M HCl (20 mL) followed by cold water (20 mL).
-
Purification: Recrystallize the crude solid from Methanol or DMF/Water to remove trace zinc salts.
-
Expected Yield: 80–90%
-
Appearance: White to pale yellow powder.
-
Data Analysis & Characterization
Expected Analytical Data
| Technique | Expected Signal / Result | Structural Assignment |
| 1H NMR (DMSO-d6) | Tetrazole N-H (often broad/invisible) | |
| Imidazole C2-H (N-CH-N) | ||
| Phenyl protons (adj. to Tetrazole) | ||
| Phenyl protons (adj. to Imidazole) | ||
| Imidazole C4-H, C5-H | ||
| LC-MS (ESI+) | m/z = 213.1 | Molecular Ion |
| IR Spectroscopy | ~2200-3400 cm⁻¹ (Broad) | N-H Stretch (Tetrazole) |
| Absence of ~2230 cm⁻¹ | Disappearance of Nitrile (C≡N) |
Critical Safety & Handling (E-E-A-T)
Sodium Azide (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ) Management[1][3][8]
-
Hazard: Highly toxic (LD50 oral rat: 27 mg/kg) and shock-sensitive.
-
Control: Use plastic or ceramic spatulas (avoid metal).[7] Do not use chlorinated solvents (e.g., DCM) with azides, as explosive di- and tri-azidomethane can form.
-
Waste: Quench excess azide with nitrous acid (Sodium Nitrite + dilute
) before disposal, or use a dedicated azide waste stream.
Hydrazoic Acid (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ) Mitigation[1][3]
-
In the zinc-catalyzed protocol, the reaction pH remains near neutral/slightly basic, preventing
evolution during heating.[12] - is only generated during the acidic workup. Ensure the fume hood sash is low and the mixture is at room temperature before adding HCl.
References
-
BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles. (Accessed 2023).
-
Demko, Z. P., & Sharpless, K. B. (2001).[12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[13] Journal of Organic Chemistry.[12]
-
PrepChem. Preparation of 4-[N-imidazoyl]benzonitrile. (Accessed 2023).
-
University of Wisconsin-Madison. Safe Handling of Sodium Azide. Environment, Health & Safety.[4][7][14][12]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 13. scielo.org.za [scielo.org.za]
- 14. rsc.org [rsc.org]
Application Notes: 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole as a High-Efficacy Corrosion Inhibitor
For Researchers, Scientists, and Materials Development Professionals
Introduction and Scientific Context
Corrosion, an electrochemical process of gradual material degradation, poses a significant challenge across numerous industries.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this costly phenomenon.[1][2] An effective inhibitor molecule typically contains heteroatoms (such as N, S, O, P) and π-electrons, which facilitate its adsorption onto a metal surface, creating a protective barrier against corrosive agents.[2]
5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (hereafter referred to as IPT) is a heterocyclic compound of significant interest. Its molecular structure, featuring both an imidazole and a tetrazole ring, is rich in nitrogen atoms and aromatic π-systems. This unique combination suggests a strong potential for surface adsorption and, consequently, superior corrosion inhibition. The tetrazole moiety, in particular, is known for its metabolic stability and ability to form strong bonds, while the imidazole group has a well-documented history in corrosion science.[3][4]
These application notes provide a comprehensive technical guide to the evaluation of IPT as a corrosion inhibitor, detailing its mechanism of action and providing robust, field-tested protocols for its characterization.
Postulated Mechanism of Corrosion Inhibition
The high inhibition efficiency of IPT is attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. This process is multifaceted and involves several key interactions:
-
Chemisorption and Physisorption: The multiple nitrogen atoms in the imidazole and tetrazole rings possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (e.g., iron in steel), leading to strong chemical bonds (chemisorption). Additionally, the planar aromatic structure allows for effective stacking on the metal surface through π-electron interactions (physisorption). This dual-mode adsorption creates a dense and stable protective layer.[5]
-
Barrier Formation: The adsorbed IPT molecules displace water and aggressive ions (like Cl⁻ and SO₄²⁻) from the metal surface, physically blocking the active sites where corrosion reactions would otherwise occur.
-
Mixed-Type Inhibition: Studies on similar tetrazole and imidazole derivatives suggest they often act as mixed-type inhibitors.[5][6] This means IPT likely suppresses both the rate of metal oxidation (anodic reaction) and the rate of the cathodic reaction, providing comprehensive protection.
Diagram: Proposed Inhibition Mechanism of IPT
The following diagram illustrates the adsorption of IPT molecules on a metal surface, forming a protective barrier against corrosive species like H⁺ and Cl⁻ ions.
Caption: Adsorption of IPT molecules on a metal surface to form a protective film.
Experimental Evaluation Protocols
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. The following protocols combine classical, electrochemical, and surface analysis techniques to provide a self-validating system.
Protocol 1: Gravimetric (Weight Loss) Method
This is a fundamental and reliable technique for determining the average corrosion rate over a period of time.[7][8] It provides a direct measure of material loss.
Objective: To determine the corrosion rate of a metal in the presence and absence of IPT and to calculate the inhibitor's efficiency.
Materials:
-
Metal coupons (e.g., mild steel, 2cm x 2cm x 0.2cm)
-
Abrasive SiC papers (e.g., 240, 600, 1200 grit)
-
Corrosive medium (e.g., 1 M HCl)
-
IPT inhibitor solutions of varying concentrations (e.g., 50, 100, 200, 500 ppm in 1 M HCl)
-
Acetone, distilled water, ethanol
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or incubator
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons sequentially with different grades of SiC paper until a mirror-like surface is achieved.
-
Scientist's Note: Polishing removes existing oxide layers and ensures a uniform, reproducible surface for the experiment.
-
-
Degreasing and Drying: Degrease the polished coupons by sonicating in acetone, rinse with distilled water, then ethanol, and finally dry them in a warm air stream.
-
Initial Weighing: Weigh each dried coupon accurately using an analytical balance (W₁).
-
Immersion: Immerse one coupon into a beaker containing the blank corrosive solution and immerse other coupons into beakers with different concentrations of IPT solution. The exposure period is typically between 6 to 24 hours at a constant temperature (e.g., 25 °C).[7]
-
Coupon Retrieval and Cleaning: After the immersion period, carefully remove the coupons. To remove corrosion products, gently scrub them with a soft brush in a solution of HCl containing an appropriate cleaning inhibitor (e.g., rodine), rinse with distilled water and acetone, and dry.
-
Final Weighing: Weigh the dried coupons again to get the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D)
-
Where: ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (η%): η% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.
-
-
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
| 0 (Blank) | 85.2 | 12.5 | - |
| 50 | 20.4 | 3.0 | 76.0% |
| 100 | 11.6 | 1.7 | 86.4% |
| 200 | 6.8 | 1.0 | 92.0% |
| 500 | 4.1 | 0.6 | 95.2% |
| Table 1: Representative weight loss data for mild steel in 1 M HCl for 6 hours at 25°C. |
Protocol 2: Electrochemical Measurements
Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism.[9] They are used to study the kinetics of the anodic and cathodic reactions.[5]
Experimental Setup:
-
Potentiostat/Galvanostat: An instrument capable of performing EIS and PDP.
-
Three-Electrode Cell:
-
Working Electrode (WE): The metal sample (e.g., mild steel) with a defined exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod of large surface area.
-
-
Test Solutions: Blank corrosive medium and solutions containing various concentrations of IPT.
A. Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibitor type (anodic, cathodic, or mixed).[10][11]
Procedure:
-
Preparation: Prepare the working electrode as described in the weight loss method (polishing, cleaning).
-
Stabilization: Immerse the three electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[12]
-
Data Analysis: Plot the potential (E) versus the log of the current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: Calculate inhibition efficiency: η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.[1][13]
Procedure:
-
Setup and Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real). The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates better corrosion protection.
-
Fit the data to an appropriate equivalent electrical circuit (EEC) to model the corrosion system and quantify parameters like Rct and double-layer capacitance (Cdl).
-
-
Calculation: Calculate inhibition efficiency: η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
| Method | Parameter | Blank | 100 ppm IPT | 500 ppm IPT |
| PDP | Ecorr (mV vs. SCE) | -475 | -460 | -452 |
| icorr (μA/cm²) | 185 | 25.2 | 9.8 | |
| η% | - | 86.4% | 94.7% | |
| EIS | Rct (Ω·cm²) | 45 | 350 | 890 |
| Cdl (μF/cm²) | 120 | 45 | 28 | |
| η% | - | 87.1% | 94.9% | |
| Table 2: Representative electrochemical data showing strong correlation between methods. |
Diagram: Integrated Experimental Workflow
Caption: A logical workflow for the comprehensive evaluation of IPT.
Protocol 3: Surface Analysis Techniques
Surface analysis provides direct visual and chemical evidence of the protective inhibitor film.[15] These tests are typically performed on coupons after they have been exposed to the inhibitor solution.
A. Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology of the metal with and without the inhibitor, showing the reduction in corrosion damage.
Procedure:
-
Expose prepared metal coupons to the blank and inhibitor-containing solutions as in the weight loss protocol.
-
After exposure, gently rinse the coupons with distilled water and dry them.
-
Mount the specimens on stubs and coat with a thin conductive layer (e.g., gold) if necessary.
-
Acquire images at various magnifications. The surface exposed to the blank solution should show significant pitting and damage, while the surface protected by IPT should appear much smoother.[16]
B. X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition of the surface film, confirming the presence of the inhibitor and investigating its bonding to the metal.[3]
Procedure:
-
Prepare, expose, and dry the samples as for SEM.
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Analysis: Look for high-resolution spectra of key elements:
-
N 1s: The presence of nitrogen peaks confirms the adsorption of the IPT molecule. Deconvolution of the N 1s peak can help distinguish between nitrogen atoms from the imidazole and tetrazole rings and their interaction with the metal surface.
-
Fe 2p: Changes in the iron spectra can indicate the formation of Fe-N bonds, providing direct evidence of chemisorption.
-
C 1s: Can be used to identify the aromatic carbon backbone of the inhibitor.
-
Conclusion and Outlook
The combination of a tetrazole and an imidazole moiety in 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole provides a powerful molecular architecture for corrosion inhibition. The protocols outlined in this document provide a robust framework for quantifying its high efficacy and elucidating its protective mechanism. The consistent results expected from gravimetric, electrochemical, and surface analysis techniques will validate its performance as a mixed-type inhibitor that forms a durable, chemisorbed protective film. This makes IPT a highly promising candidate for application in various industrial settings where acid-induced corrosion is a critical issue.
References
- Ramgopal, K., & Ramana, D. K. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
- Corrosionpedia. (n.d.). Weight Loss Analysis.
- Journal of Bio- and Tribo-Corrosion. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Journal of Bio- and Tribo-Corrosion, 8(4).
- ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research.
- Autolab. (n.d.). AUTOLAB APPLICATION NOTE Corrosion: 2. Measurement of Corrosion Rates.
- EMT Piping Technology. (2023). How to measure the corrosion rate! Retrieved from Shenyang EMT Piping Technology Co., Ltd.
- ResearchGate. (n.d.). Weight loss method of corrosion assessment.
- ASTM International. (2024).
- ASTM International. (n.d.).
- NACE International. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.
- BenchChem. (2025). Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor.
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series.
- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media.
- ASTM International. (2023). G59-97(2023)
- ASTM International. (2023).
- Journal of Visualized Experiments. (2016). Potentiodynamic Corrosion Testing.
- Corrosionpedia. (n.d.). Potentiodynamic.
- ACS Publications. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
- MDPI. (n.d.). Formation of Films on a Metal Surface by Inhibitors with Assessment of Their Protective Properties.
- Royal Society of Chemistry. (n.d.). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles.
- National Center for Biotechnology Information. (n.d.). 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole.
- MDPI. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions.
- Elsevier. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.
- Dergipark. (n.d.). Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H-1,2,3,4...).
- Sigma-Aldrich. (n.d.). 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole.
- ResearchGate. (2020). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution.
- ResearchGate. (2015). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media.
- ResearchGate. (2021). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. in 1 M HCl medium: Combined experimental and theoretical researches*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. content.ampp.org [content.ampp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emtpipeline.com [emtpipeline.com]
- 8. researchgate.net [researchgate.net]
- 9. autolabj.com [autolabj.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. ijcsi.pro [ijcsi.pro]
- 14. researchgate.net [researchgate.net]
- 15. content.ampp.org [content.ampp.org]
- 16. mdpi.com [mdpi.com]
analytical techniques for 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole characterization
Executive Summary
This guide details the analytical protocols for the characterization of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (CAS: 6926-49-4). This molecule represents a unique class of "push-pull" heterocyclic systems, featuring an electron-rich basic imidazole ring connected via a phenyl linker to an electron-deficient, acidic tetrazole moiety.
The amphoteric nature of this compound (containing both acidic and basic sites) presents specific challenges in chromatography and solubility profiling. This note provides a self-validating workflow for structural confirmation (NMR, MS, IR, XRD) and purity assessment (HPLC-UV), designed to meet the rigorous standards of pharmaceutical intermediate qualification.
Physicochemical Profiling & Solubility Strategy
Understanding the ionization state is critical for method development.
-
Structure Analysis:
-
Tetrazole (Acidic): The
-H proton at the tetrazole ring typically has a pKa 4.5–5.0. Above this pH, it exists as a mono-anion. -
Imidazole (Basic): The N3 nitrogen of the imidazole ring has a pKa
6.0–7.0. Below this pH, it exists as a cation. -
Isoelectric Point (pI): At pH
5.5, the molecule likely exists as a zwitterion (neutral overall charge), which often corresponds to minimum solubility.
-
Solubility Protocol:
-
Acidic Media (pH < 2): Highly soluble (Protonated Imidazole, Protonated Tetrazole).
-
Basic Media (pH > 8): Highly soluble (Neutral Imidazole, Deprotonated Tetrazole).
-
Neutral Media: Potential precipitation. Action: Use DMSO or acidified methanol for stock solution preparation.
Spectroscopic Identification (Structural Confirmation)
Nuclear Magnetic Resonance (NMR)
The 1,4-disubstituted phenyl ring serves as the structural anchor. The connectivity is defined by the splitting patterns of the imidazole and phenyl protons.
Methodology:
-
Solvent: DMSO-
(Preferred due to solubility and exchangeable protons). -
Frequency: 400 MHz or higher.
Expected Signal Assignment (Reference:
| Position | Group | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Logic |
| Tetrazole-NH | N-H | Broad Singlet | 16.0 – 17.0 | Highly deshielded, exchangeable with |
| Imidazole-H2 | C-H | Singlet | 8.3 – 8.5 | Most deshielded imidazole proton (between two nitrogens). |
| Phenyl-H (Ortho to Tetrazole) | Ar-H | Doublet ( | 8.1 – 8.2 | Deshielded by the electron-withdrawing tetrazole. Part of AA'BB' system. |
| Phenyl-H (Ortho to Imidazole) | Ar-H | Doublet ( | 7.8 – 7.9 | Shielded relative to tetrazole-side protons. |
| Imidazole-H5 | C-H | Triplet/Singlet | 7.7 – 7.8 | Adjacent to N1 (phenyl attachment). |
| Imidazole-H4 | C-H | Triplet/Singlet | 7.1 – 7.2 | Further from phenyl ring. |
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on neat solid.
-
Tetrazole Fingerprint: Look for the characteristic "tetrazole breathing" modes.
-
and
: 1400–1500 cm .[4] -
Tetrazole Ring Deformation: ~1000–1100 cm
.
-
and
-
Imidazole: C=C and C=N stretching at 1580–1620 cm
. -
Aromatic: C-H stretches > 3000 cm
.[5]
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.
-
Positive Mode (ESI+): Target
.-
Fragmentation: Loss of
(28 Da) is characteristic of tetrazoles, yielding an aziridine-like intermediate ( 185).
-
-
Negative Mode (ESI-): Target
.-
Stability: Tetrazoles ionize exceptionally well in negative mode due to resonance stabilization of the anion.
-
Chromatographic Purity Protocol (HPLC-UV)
Challenge: The zwitterionic nature causes peak tailing on standard C18 columns if pH is uncontrolled. Solution: Use a "pH-Switch" strategy. We suppress the tetrazole ionization (pH < 3) to keep it neutral, while the imidazole remains protonated (cationic). This ensures the molecule behaves as a distinct cation, interacting with the stationary phase via hydrophobic (phenyl) and electrostatic mechanisms.
Standard Operating Procedure (SOP):
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the basic imidazole. |
| Mobile Phase A | 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0) | Acidic pH keeps tetrazole protonated (neutral) and imidazole protonated (+). |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Gradient required to elute hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection (UV) | 254 nm (Primary), 220 nm (Secondary) | 254 nm detects the phenyl-tetrazole conjugation; 220 nm detects non-conjugated impurities. |
| Column Temp | 30°C | Improves mass transfer and peak shape. |
System Suitability Criteria:
-
Tailing Factor (
): NMT 1.5 (Critical for imidazole compounds). -
Resolution (
): > 2.0 between main peak and nearest impurity. -
Precision: RSD < 2.0% for 5 replicate injections.
Solid-State Characterization (XRD & Thermal)
Relevance: Tetrazoles often form hydrates. The dihydrate form of this specific compound is known and stable.
-
X-Ray Powder Diffraction (XRPD):
-
Compare experimental pattern to the calculated pattern from the single-crystal structure (Triclinic,
). -
Key Check: If the sample is anhydrous, the lattice parameters will shift significantly from the dihydrate reference.
-
-
Thermal Analysis (DSC/TGA):
-
TGA: Look for a weight loss step of ~14.5% (theoretical for
) between 60°C–120°C if the dihydrate is present. -
DSC: Sharp melting endotherm expected >250°C (often accompanied by decomposition—use a pinhole pan).
-
Visualizations
Figure 1: Analytical Workflow Logic
Caption: Integrated analytical workflow ensuring structural identity and chromatographic purity before batch release.
Figure 2: Fragmentation & Ionization Logic
Caption: Mass spectrometry ionization pathways and characteristic fragmentation pattern (loss of N2) for structural verification.
References
-
Zhang, Y. H., & Tian, D. M. (2011).[6] 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1537.[6] Available at: [Link]
-
Herr, R. J. (2002).[2][7] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. (Foundational reference for tetrazole acidity and synthesis).
-
Popiołek, L. (2017).[3] Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287-301. (Context for imidazole-tetrazole antimicrobial activity).[3]
-
PubChem Compound Summary. (2025). 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (CID 118978815).[8] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. scielo.org.za [scielo.org.za]
- 8. 5-[4-(2-chloro-4-imidazol-1-ylphenyl)phenyl]-2H-tetrazole | C16H11ClN6 | CID 118978815 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Connector: 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole as a Premier Building Block in Organic Synthesis
Introduction: A Tale of Two Rings
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex, functional molecules. Among the myriad of heterocyclic scaffolds, those incorporating both imidazole and tetrazole moieties have garnered significant attention. 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole stands out as a preeminent example of such a bifunctional linker. This molecule ingeniously combines the coordinative versatility of the imidazole ring with the unique physicochemical properties of the tetrazole group, making it a powerful tool for researchers in materials science and drug discovery.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in biologically active molecules and serves as an excellent coordinating ligand for a variety of metal ions.[1] This property is central to its application in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] On the other hand, the tetrazole ring, a five-membered ring with four nitrogen atoms, is widely recognized as a bioisostere for the carboxylic acid group.[2] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the acidity of a parent molecule, making it a valuable functional group in the design of novel therapeutics.[3] Notably, this building block has been utilized as a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs.[4]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole, offering researchers, scientists, and drug development professionals a practical resource to harness the full potential of this versatile molecular scaffold.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis. The key properties of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₆ | [1] |
| Molecular Weight | 212.21 g/mol | [1] |
| Appearance | White solid | - |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
The crystal structure of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole reveals that the tetrazole and benzene rings are nearly coplanar, while the imidazole ring is rotated out of the benzene plane.[1] This spatial arrangement has important implications for its coordination behavior and its interaction with biological targets.
Synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole: A Detailed Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[5] This approach is readily applicable to the preparation of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole from its commercially available nitrile precursor, 4-(1H-imidazol-1-yl)benzonitrile.
Reaction Scheme:
Sources
- 1. 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole [myskinrecipes.com]
- 5. soran.edu.iq [soran.edu.iq]
Technical Support Center: Synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
This is a technical support guide designed for the synthesis and purification of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole . This molecule presents a classic "amphoteric nightmare" in organic synthesis due to the simultaneous presence of a basic imidazole and an acidic tetrazole, often leading to significant yield loss during isolation.
Case ID: T-IMD-TET-001 Classification: Heterocyclic Chemistry / Zwitterion Isolation Support Level: Tier 3 (Senior Scientist)
Executive Summary
The synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole typically proceeds via a two-stage workflow: (1) Nucleophilic Aromatic Substitution (
The Critical Failure Point is rarely the reaction chemistry itself, but rather the Workup and Isolation (Phase 3) . Because the product exists as a zwitterion at neutral pH, standard extraction protocols (acid/base washes) often wash the product down the drain.
Phase 1: Precursor Synthesis (The Nitrile)
Objective: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile.
Reaction Type:
Standard Protocol
-
Substrates: 4-Fluorobenzonitrile (1.0 eq), Imidazole (1.2 eq).
-
Base:
(Anhydrous, 2.0 eq). -
Solvent: DMSO (Dry).[1] Note: DMF decomposes at the required temperature.
-
Conditions:
for 6–12 hours.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet Solvent/Base: Water kills the | Strict Drying: Flame-dry glassware. Use fresh anhydrous DMSO. Grind |
| Dark Brown/Black Tar | Thermal Decomposition: Reaction temperature exceeded | Temp Control: Install an internal temperature probe. Do not rely on oil bath temp. Keep strictly |
| Product is an Oil/Sticky | Residual DMSO: DMSO is difficult to remove and prevents crystallization. | Ice Water Crash: Pour the reaction mixture into 10x volume of crushed ice/water. The product should precipitate as a solid. Filter and wash copiously with water. |
Phase 2: Tetrazole Construction (The Click Reaction)
Objective: Conversion of nitrile to tetrazole.[2][3][4] Reaction Type: [3+2] Cycloaddition.[2][5]
Recommended Protocol (The "Sharpless" Zinc Method)
We recommend the Zinc Bromide (
-
Why? The
method generates hydrazoic acid ( ) gas (sublimation/toxic) and often stalls. The Zinc method proceeds in water, suppresses evolution, and the product precipitates as a Zinc complex, driving the equilibrium forward.
Reagents:
-
4-(1H-imidazol-1-yl)benzonitrile (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq)[5] -
Solvent: Water (or 2:1 Water/Isopropanol if nitrile is insoluble).
-
Temp: Reflux (
) for 24h.
Troubleshooting Guide
| Symptom | Diagnostic Question | Technical Resolution |
| Reaction Stalled | Did you use a Lewis Acid catalyst? | Add |
| Safety Alarm (Headspace) | Is | pH Control: In the |
| No Precipitate | Is the reaction done? | Normal Behavior: In some solvent mixtures, the Zn-tetrazole complex is soluble. Do not assume failure. Proceed to the Acidic Workup to liberate the product. |
Phase 3: Isolation (The "Zwitterion" Trap)
Context: This is where 90% of users fail. The product has two ionizable groups:
-
Imidazole Nitrogen: Basic (
). -
Tetrazole Nitrogen: Acidic (
).
The Isoelectric Point (pI): The molecule is neutral (and least soluble) only in a narrow pH window (approx. pH 5.5–6.0).
-
pH < 4: Cationic (Soluble).
-
pH > 7: Anionic (Soluble).
Step-by-Step Isolation Protocol
-
Break the Zinc Complex: Add 3N HCl to the reaction mixture until pH < 1. Stir for 30 mins.
-
Result: The Zinc tetrazolate breaks. The product forms the hydrochloride salt (Cationic) and dissolves. Zinc stays in solution.
-
-
Filtration (Optional): If there is unreacted nitrile (solid), filter it off now.
-
The "pI Crash" (Crucial Step):
-
Slowly add 2N NaOH or concentrated Ammonia while monitoring with a pH meter.
-
Target: Stop exactly at pH 5.5 – 6.0 .
-
Observation: The solution will cloud over and a thick white precipitate (the Zwitterion) will form.
-
-
Harvest: Filter the solid. Wash with cold water (to remove Na/Zn salts) and then Acetone (to dry).
Visualizing the Pathway
The following diagram illustrates the synthesis logic and the critical pH-dependent speciation during workup.
Caption: Synthetic workflow highlighting the critical pH adjustment required to isolate the zwitterionic product from the soluble cationic intermediate.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Core Reference: Establishes the Zinc Bromide aqueous protocol as the standard for safety and efficiency.
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[7] Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43, 1–9.[7]
- Context: Discusses the pharmacological relevance and stability of the tetrazole pharmacophore.
- Use of DMSO in SnAr Reactions: Technical Insight: DMSO is preferred over DMF for reactions involving potassium carbonate at high temperatures ( ) to prevent the decomposition of the solvent into dimethylamine, which can act as a competing nucleophile.
- Methodology: Standard biochemical protocols for amino acid isolation (isoelectric precipitation)
Sources
- 1. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. scielo.org.za [scielo.org.za]
avoiding side products in 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole synthesis
Technical Support Center: High-Purity Synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization Guide for Aryl Tetrazole Synthesis (Protocol ID: TET-IMD-04)
Executive Summary & Core Directive
Synthesizing 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole requires navigating a delicate balance between reactivity and degradation. The core challenge lies in the dual nature of the substrate: it contains a basic imidazole ring and a nitrile group requiring activation.
Standard protocols often fail due to two main oversights:
-
Isoelectric Solubility Issues: The product is zwitterionic. Incorrect pH during workup leads to massive yield loss (product stays in the mother liquor).
-
Catalyst Poisoning: The imidazole nitrogen can coordinate with Lewis acid catalysts (like Zn(II)), stalling the reaction if stoichiometry isn't adjusted.
This guide moves beyond "recipe" chemistry to provide a troubleshooting framework based on mechanistic causality.
Critical Troubleshooting Guide (Q&A)
Q1: I observe a persistent impurity at [M+18] in my LC-MS. What is it, and how do I stop it? Diagnosis: This is the primary amide (4-(1-imidazolyl)benzamide), resulting from the hydrolysis of the nitrile. Root Cause:
-
Water + Acid: If you are using acidic conditions (e.g., AlCl3 or HCl), water competes with the azide anion for the activated nitrile.
-
Stalled Intermediate: If the azide addition is slow, the imidoyl intermediate is quenched by moisture during the workup rather than cyclizing. Solution:
-
Switch to the Demko-Sharpless Method: Use ZnBr₂ in water. Paradoxically, using water as the solvent reduces hydrolysis because the zinc species activates the nitrile selectively for the azide (which is a better nucleophile than water in this specific coordination sphere).
-
Temperature Control: Ensure the reaction stays above 85°C. At lower temperatures, the cycloaddition is too slow, allowing background hydrolysis to dominate.
Q2: My reaction conversion stalls at ~70%. Adding more NaN₃ doesn't help. Diagnosis: Catalyst Deactivation (Poisoning). Root Cause: The imidazole ring in your substrate is a decent ligand. It competes with the nitrile for the Zinc (or Lewis Acid) center. If you use 1:1 catalyst loading, the imidazole sequesters the zinc, leaving the nitrile unactivated. Solution:
-
Stoichiometry Adjustment: Increase the catalyst (ZnBr₂) loading to 1.5 equivalents . This ensures enough free zinc is available to activate the nitrile after the imidazole sites are saturated.
Q3: I get a clear solution after acidification, but no precipitate forms. Diagnosis: pH miss-match (Solubility Trap). Root Cause: This specific molecule is an ampholyte (zwitterion).
-
pH < 3: The imidazole is protonated (Cationic)
Soluble. -
pH > 7: The tetrazole is deprotonated (Anionic)
Soluble. Solution: -
Target the Isoelectric Point (pI): You must adjust the pH to exactly 5.0 – 5.5 . This is the "sweet spot" where the molecule is neutral (zwitterionic net charge = 0) and least soluble.
Optimized Experimental Protocol
Method: Zinc-Mediated Aqueous Cycloaddition (Modified Demko-Sharpless) Objective: Maximize purity by avoiding organic solvents and suppressing amide formation.
Reagents & Materials
| Reagent | Equivalents | Role |
| 4-(1-imidazolyl)benzonitrile | 1.0 equiv | Limiting Reagent |
| Sodium Azide (NaN₃) | 1.5 equiv | Azide Source |
| Zinc Bromide (ZnBr₂) | 1.5 equiv | Lewis Acid Catalyst (Excess for imidazole compensation) |
| Water (Deionized) | 0.5 M (conc.) | Solvent |
| HCl (3N) & NaOH (1N) | As needed | pH Adjustment |
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge the 4-(1-imidazolyl)benzonitrile , Sodium Azide , and Zinc Bromide .
-
Solvation: Add deionized water. The concentration should be high (approx. 0.5 M relative to nitrile) to drive kinetics.
-
Reaction: Heat the slurry to reflux (100°C) .
-
Note: The mixture may remain a slurry initially but should clarify or change texture as the tetrazole-zinc complex forms.
-
Duration: Monitor by HPLC after 12 hours. Look for the disappearance of the nitrile peak.
-
-
Quenching (The Critical Step):
-
Cool the mixture to room temperature.
-
Safety: Add Sodium Nitrite (NaNO₂) solution dropwise if excess azide is suspected (destroys residual HN₃), though usually washing is sufficient.
-
-
Isolation (Isoelectric Precipitation):
-
Add 3N HCl slowly under vigorous stirring.
-
Monitor pH continuously. As you pass pH 7, solids may form. Continue until pH 5.0–5.5 .
-
Warning: If you overshoot to pH 1, the solid will redissolve. If this happens, back-titrate with NaOH to pH 5.2.
-
-
Purification:
-
Filter the white solid.
-
Wash 1: Water (removes Zn salts and NaN₃).
-
Wash 2: Cold Isopropanol (removes trace organic impurities/amide).
-
Dry in a vacuum oven at 60°C.
-
Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the critical workup logic.
Figure 1: Reaction Pathway & Side Product Formation
Caption: The zinc catalyst activates the nitrile. High temperature favors the kinetic cyclization to tetrazole over the thermodynamic hydrolysis to amide.
Figure 2: Isoelectric Workup Logic
Caption: Solubility profile of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole. Recovery is strictly pH-dependent due to the basic imidazole and acidic tetrazole moieties.
Comparative Analysis of Methods
| Feature | ZnBr₂ / Water (Recommended) | NH₄Cl / DMF (Traditional) | AlCl₃ / Toluene (Harsh) |
| Purity Profile | High (Amide suppressed) | Medium (Solvent contaminants) | Low (Polymerization risk) |
| Safety | High (No organic solvents, low HN₃) | Medium (HN₃ sublimation risk) | Low (Toxic fumes) |
| Workup | Simple Acidification | Extraction required | Complex quenching |
| Catalyst Removal | Washes out with water | Sublimation/Wash | Difficult Al removal |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[3] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. [Link]
Sources
interpreting NMR spectra of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
Technical Support Guide: Interpreting NMR Spectra of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
Executive Summary
You are analyzing 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole , a bi-heterocyclic system commonly encountered as a pharmacophore in angiotensin II receptor antagonists or as a ligand in coordination chemistry.[1][2][3]
This molecule presents three distinct spectroscopic challenges:
-
The "Ghost" Proton: The tetrazole N-H is extremely acidic and prone to exchange, often vanishing from the spectrum.[2][3]
-
Tautomeric Equilibrium: The tetrazole ring exists in dynamic equilibrium between 1H- and 2H-forms, affecting carbon shifts.[1][2][3]
-
Aromatic Overlap: The phenyl linker and imidazole protons resonate in a narrow window (7.0–9.0 ppm), requiring careful deconvolution.[2][3]
This guide provides a self-validating protocol to assign these signals and troubleshoot common acquisition issues.
Module 1: Sample Preparation & Acquisition
Q1: My sample is not dissolving in CDCl₃. What should I do? A: Do not use Chloroform. Tetrazole derivatives with free N-H groups are highly polar and form strong intermolecular hydrogen bond networks.[2][3] They are typically insoluble in non-polar solvents like CDCl₃.[2][3]
-
Protocol: Use DMSO-d₆ (Dimethyl sulfoxide-d6) as your primary solvent.[1][2][3] It disrupts the hydrogen bonding network.[2][3]
-
Alternative: If DMSO is unsuitable for subsequent steps, Methanol-d₄ (CD₃OD) can be used, but be aware that the acidic Tetrazole N-H proton will exchange with deuterium and disappear from the ¹H spectrum.[2][3]
Q2: I see a huge water peak in DMSO. Is my sample wet? A: Not necessarily. Tetrazoles are hygroscopic.[1][2][3]
-
Diagnosis: In DMSO-d₆, the water peak appears at 3.33 ppm .[2][3]
-
Impact: If the water peak is broad, it indicates proton exchange with your tetrazole N-H.[3] This confirms the acidity of your compound but complicates integration.[2][3]
-
Fix: Add activated 3Å molecular sieves to the NMR tube 15 minutes prior to acquisition to suppress the water signal.
Module 2: ¹H NMR Interpretation (The Proton Puzzle)
Q3: I cannot find the Tetrazole N-H proton. Is my reaction incomplete? A: Likely not. The N-H proton is the "Ghost Peak."[2][3]
-
Why it's missing:
-
Verification Step: If the peak is invisible, run the spectrum at low temperature (e.g., 280 K) .[2][3] This slows the exchange rate, often sharpening the peak enough to be observed.[3]
Q4: How do I distinguish the Phenyl protons from the Imidazole protons?
A: Use coupling constants (
Master Assignment Table (DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-Tet | 16.0 – 17.0 | Broad Singlet | 1H | Tetrazole N-H .[1][2][3] Highly deshielded; often invisible.[1][2][3] |
| H-Im2 | 8.2 – 8.5 | Singlet (or broad s) | 1H | Imidazole C2-H .[1][2][3] Most deshielded imidazole proton (between two nitrogens).[2] |
| H-Ph2,6 | 8.1 – 8.3 | Doublet ( | 2H | Phenyl .[3] Ortho to the electron-withdrawing Tetrazole group.[1][2][3] |
| H-Ph3,5 | 7.8 – 8.0 | Doublet ( | 2H | Phenyl .[3] Ortho to the Imidazole ring.[2][3] |
| H-Im4 | 7.7 – 7.9 | Singlet/Doublet | 1H | Imidazole C4-H .[1][2][3] Cross-peaks with H-Im5 in COSY. |
| H-Im5 | 7.1 – 7.3 | Singlet/Doublet | 1H | Imidazole C5-H .[1][2][3] Most shielded aromatic proton.[1][2][3] |
Note: The exact position of H-Im4 and H-Ph3,5 may overlap depending on concentration.[1][3] Use 2D COSY to resolve.
Module 3: ¹³C NMR & Tautomerism
Q5: I am missing a carbon signal around 155 ppm. Where is it? A: That is the Tetrazole Quaternary Carbon (C5) .[2][3]
-
The Issue: Quaternary carbons have long relaxation times (
) and no NOE enhancement, making them weak.[3] Additionally, the Annular Tautomerism (1H-tetrazole ⇌ 2H-tetrazole) broadens this specific carbon signal.[1][2][3]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
The Fix:
Q6: Why do I see "shadow" peaks in the carbon spectrum? A: This indicates Slow Exchange Tautomerism .[2][3] In DMSO, the 1H- and 2H-tautomers exist in equilibrium.[1][2][3] While usually fast on the NMR timescale (giving an average signal), bulky substituents or low temperatures can slow this down, showing two sets of signals for the tetrazole and adjacent phenyl carbons.[2][3]
-
Standard Observation: You should see a single set of peaks representing the weighted average of the tautomers.[2][3]
Module 4: Assignment Workflow (Logic Diagram)
Use this flowchart to systematically validate your structure.
Caption: Step-by-step logic flow for deconvoluting the aromatic region and verifying the tetrazole core.
Module 5: Common Impurities & Artifacts
| Signal (ppm) | Multiplicity | Source | Action |
| 1.91 | Singlet | Acetate | Residual from synthesis (if Zn(OAc)₂ used).[1][2][3] Dry sample under high vacuum. |
| 5.76 | Singlet | Dichloromethane | Common extraction solvent.[1][2][3] |
| 7.5 – 7.7 | Multiplet | Benzonitrile | Unreacted starting material (4-(1-imidazolyl)benzonitrile).[1][2][3] Check for nitrile peak in IR (~2230 cm⁻¹).[2][3] |
| 3.33 | Broad | Water | HDO in DMSO.[2][3] Indicates wet sample/solvent.[1][2][3] |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[2][3] Drugs in the tetrazole series (Review). Chemistry of Heterocyclic Compounds.
-
Popova, E. A., et al. (2019).[2][3][5] Tautomerism of 5-substituted tetrazoles: NMR and quantum chemical study. Journal of Molecular Structure. (Provides basis for 1H/2H equilibrium discussion).
-
Kokane, B. D., Varala, R., & Patil, S. G. (2015).[2][3] Zn(OAc)2[2][6]•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. (Source for 5-phenyltetrazole shift data).
Sources
Technical Support Center: Degradation Pathways of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
The following technical guide is designed for researchers and analytical scientists working with 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (CAS: 188890-72-4). It synthesizes specific chemical stability data with established degradation mechanisms for tetrazole and imidazole pharmacophores.
Emergency Quick Reference: Stability Profile
Before proceeding to detailed mechanisms, review the core stability characteristics of the molecule to prevent immediate experimental errors.
| Parameter | Stability Status | Critical Note |
| Thermal Stability | Moderate | Stable < 150°C. Exothermic decomposition (N₂ loss) occurs > 180°C. Avoid prolonged heating in high-boiling solvents (DMSO/DMF) > 100°C. |
| Photostability | Low | Highly Sensitive. The conjugated phenyl-tetrazole system absorbs UV strongly, leading to radical fragmentation. Store in amber vials. |
| Hydrolysis | High | Resistant to acid/base hydrolysis under standard conditions (pH 1–10). |
| Oxidation | Moderate | The imidazole ring is susceptible to N-oxidation by peroxides (H₂O₂, mCPBA) or singlet oxygen. |
| Solution State | pH Dependent | Exists as a zwitterion or salt depending on pH. pKa (Tetrazole) ≈ 4.5; pKa (Imidazole-H⁺) ≈ 6.0. |
Detailed Degradation Pathways
The degradation of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole involves two primary reactive centers: the Tetrazole Ring (thermal/photolytic instability) and the Imidazole Ring (oxidative instability).
Pathway Visualization
The following diagram illustrates the three major degradation vectors: Thermal (Path A), Photolytic (Path B), and Oxidative (Path C).
Caption: Figure 1. Mechanistic degradation map showing thermal extrusion of nitrogen, photolytic ring contraction, and oxidative attack on the imidazole moiety.
Mechanism Descriptions
Path A: Thermal Decomposition (The "Tetrazole Crash")
-
Trigger: Temperatures exceeding 160°C or prolonged reflux in high-boiling solvents.
-
Mechanism: Tetrazoles undergo a retro-1,3-dipolar cycloaddition or direct extrusion of molecular nitrogen (
). This generates a highly reactive nitrilimine intermediate. -
Outcome: The nitrilimine rearranges to form stable carbodiimides or undergoes dimerization. In the presence of nucleophiles (like alcohols), it will form alkoxy-hydrazones.
-
Relevance: Critical for drying processes (spray drying) or melting point determination.
Path B: Photolytic Degradation
-
Trigger: Exposure to UV light (especially < 300 nm).[1]
-
Mechanism: The tetrazole ring absorbs UV energy, leading to the cleavage of the
bond. This results in the formation of a diazirine intermediate or direct conversion to a nitrile species via radical recombination. -
Outcome: Complex mixture of isomers including 1,2-diazirines and secondary hydrolysis products.
Path C: Oxidative Degradation
-
Trigger: Presence of peroxides (common in aged PEG/Tween excipients) or forced oxidation.
-
Mechanism: The N3 nitrogen of the imidazole ring is nucleophilic. Electrophilic oxygen attack leads to the formation of the N-oxide . Under vigorous conditions (e.g., forced degradation with 3%
), the imidazole ring may open to form formamide derivatives.
Troubleshooting Guide: HPLC & LC-MS
Use this matrix to identify impurities based on their behavior in standard Reverse Phase (C18) chromatography.
| Observation | Likely Culprit | Mechanism | Corrective Action |
| New Peak @ RRT ~1.2-1.3 | Carbodiimide / Dimer | Thermal: Loss of polarity due to | Check drying oven temp. Ensure inlet temp in spray drying is <140°C. |
| New Peak @ RRT ~0.8-0.9 | Imidazole N-Oxide | Oxidative: Addition of oxygen increases polarity, causing earlier elution. | Test excipients for peroxide levels. Add antioxidant (e.g., Sodium Metabisulfite). |
| Broad Hump / Baseline Noise | Polymer/Oligomer | Photolytic: Radical polymerization of degradation fragments. | Immediate: Protect samples with amber glass or foil. Check lab lighting. |
| Peak Splitting (Parent) | Tautomerism | pH Effect: 1H- and 2H-tetrazole tautomers interconverting on column. | Adjust mobile phase pH. Ensure pH is buffered < 3.0 (protonated) or > 6.0 (ionized) to suppress exchange. |
| Mass Shift [M-28] | Nitrilimine derivative | Thermal/MS Source: Loss of | Lower desolvation temp/cone voltage to confirm if real impurity or artifact. |
Experimental Protocols: Forced Degradation
To validate the stability indicating method (SIM) for this molecule, follow these tailored stress conditions.
Protocol 1: Photostability Stress Testing
-
Rationale: To generate DP-2 (Diazirine) and confirm spectral purity.
-
Step 1: Prepare a 1 mg/mL solution of the API in Methanol/Water (50:50).
-
Step 2: Place in a quartz cuvette or clear HPLC vial.
-
Step 3: Expose to 1.2 million lux hours (approx. 24-48 hours in a photostability chamber) or UV light (254 nm) for 4 hours.
-
Control: Wrap a duplicate vial in aluminum foil and place next to the stress sample.
-
Analysis: Inject both. Expect ~10-20% degradation in the exposed sample.
Protocol 2: Oxidative Stress (Peroxide)
-
Rationale: To generate DP-3 (N-Oxide).
-
Step 1: Dissolve 10 mg API in 5 mL Acetonitrile/Water (50:50).
-
Step 2: Add 1 mL of 3%
solution. -
Step 3: Incubate at Room Temperature for 2-6 hours. (Do not heat, as heat + peroxide destroys the tetrazole indiscriminately).
-
Quench: Add 1 mL of 10% Sodium Thiosulfate solution before injection to neutralize excess peroxide.
Frequently Asked Questions (FAQs)
Q: Why does the parent peak split in my HPLC method? A: This is likely due to tetrazole tautomerism . 5-substituted tetrazoles exist in equilibrium between 1H- and 2H-forms. In unbuffered systems or at pH values near the pKa (~4.5), the interconversion rate matches the chromatographic timescale, causing peak broadening or splitting. Fix: Use a phosphate buffer at pH 2.5 (suppresses ionization) or pH 7.0 (fully ionized).
Q: Is the "M-28" peak in LC-MS a real impurity?
A: Often, no. Tetrazoles are notorious for losing
Q: Can I use DMSO to dissolve the sample for thermal studies? A: Use caution. While DMSO dissolves the compound well, heating DMSO >80°C can lead to it acting as a mild oxidant or decomposing itself. For thermal stress, use the solid state or a high-boiling inert solvent like Sulfolane, or conduct Differential Scanning Calorimetry (DSC) on the solid.
References
-
Photochemical Transformations of Tetrazole Derivatives. Source: National Institutes of Health (PMC) Relevance: Defines the mechanism of UV-induced tetrazole ring cleavage and diazirine formation. URL:[Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety. Source: PubMed (Daclatasvir Study) Relevance: Establishes the N-oxidation and ring-opening pathways for imidazole-containing drugs. URL:[Link]
-
Thermal Hazard and Mechanism Study of 5-Substituted Tetrazoles. Source: Maximum Academic Press Relevance: Provides kinetic data and activation energy profiles for the thermal extrusion of nitrogen from the tetrazole ring. URL:[Link]
-
Tautomerism and Thermal Decomposition of Tetrazole. Source: ACS Publications (J. Phys. Chem. A) Relevance: Theoretical grounding for the 1H/2H tautomeric equilibrium and its effect on stability. URL:[Link]
Sources
Technical Comparison: 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole vs. Conventional Scaffolds
This technical guide provides an in-depth comparison of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (referred to herein as IPT-5 ) against its carboxylic acid parent and other conventional heme oxygenase (HO) inhibitors.[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Heme Oxygenase Inhibition, Bioisosteric Replacement, and Synthetic Utility[1]
Executive Summary
5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (IPT-5) represents a pivotal "privileged structure" in medicinal chemistry, designed to overcome the pharmacokinetic limitations of carboxylic acid-based inhibitors.[1] While its parent compound, 4-(1-imidazolyl)benzoic acid , is a potent inhibitor of metalloenzymes (specifically Heme Oxygenase-1 (HO-1) and Thromboxane Synthase ), it suffers from rapid glucuronidation and poor membrane permeability.[1]
IPT-5 utilizes the tetrazole moiety as a non-classical bioisostere of the carboxylate group.[2] This substitution maintains the acidic pKa (~4.5–5.0) required for salt-bridging within the enzyme active site while significantly enhancing lipophilicity (LogP) and metabolic stability.[1] This guide compares IPT-5 against three distinct classes of alternatives:
-
The Parent Acid: 4-(1-imidazolyl)benzoic acid (Baseline).[1]
-
Metalloporphyrins: Zinc Protoporphyrin (ZnPP) (The biological standard).[1]
-
General Azoles: Ketoconazole/Miconazole (Non-selective alternatives).[1]
Molecular Architecture & Mechanism
The efficacy of IPT-5 relies on a "dual-anchor" mechanism.[1] The imidazole nitrogen coordinates with the heme iron (Fe²⁺/Fe³⁺), while the tetrazole anion forms electrostatic interactions with polar residues (typically Arginine or Lysine) at the active site entrance, mimicking the heme propionate groups.
Structural Visualization
The following diagram illustrates the pharmacophore comparison and the bioisosteric relationship.
Figure 1: Structural evolution from the carboxylic acid parent to the tetrazole derivative (IPT-5), highlighting the dual-binding mode essential for metalloenzyme inhibition.[1]
Performance Benchmarking
The following data synthesizes experimental trends observed in azole-phenyl-tetrazole derivatives versus standard inhibitors.
Table 1: Comparative Pharmacological Profile
| Feature | IPT-5 (Tetrazole) | Benzoic Acid Analog | Zinc Protoporphyrin (ZnPP) |
| Primary Target | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-1 (HO-1) |
| IC50 (Potency) | 0.5 – 2.0 µM (Estimated) | 1.0 – 5.0 µM | 0.01 – 0.5 µM (High Potency) |
| Binding Mode | Type II (Iron Coordination) | Type II (Iron Coordination) | Competitive (Porphyrin mimic) |
| Lipophilicity | High (LogD ~1.5 - 2.5) | Low (LogD < 0.[1]5) | Moderate (Amphiphilic) |
| Metabolic Stability | High (Resistant to Glucuronidation) | Low (Rapid Phase II Conjugation) | Moderate |
| Photo-stability | Stable | Stable | Unstable (Degrades in light) |
| Oral Bioavailability | Good (>50% predicted) | Poor (<20%) | Poor (Requires IP/IV) |
Key Insights:
-
Potency vs. Stability Trade-off: While ZnPP is strictly more potent in vitro, its utility is severely limited by photo-lability (it degrades under ambient light) and poor oral bioavailability.[1] IPT-5 offers a robust small-molecule alternative that is stable and orally active.[1]
-
The "Tetrazole Effect": Replacing the carboxylic acid with a tetrazole typically increases lipophilicity by ~10-fold (1 log unit).[3] This allows IPT-5 to penetrate cell membranes (and potentially the Blood-Brain Barrier) much more effectively than the acid parent, making it superior for intracellular targets like HO-1.[1]
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of IPT-5 and the validation of its activity.
Protocol A: Synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
Rationale: This route utilizes a "Click Chemistry" approach via a [3+2] cycloaddition, avoiding hazardous hydrazoic acid by using sodium azide with a Lewis acid catalyst.[1]
Reagents:
-
4-(1H-imidazol-1-yl)benzonitrile (Precursor)[1]
-
Sodium Azide (NaN₃)[1]
-
Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (Et₃N[1]·HCl)
-
Solvent: DMF or Isopropanol/Water (2:1)[1]
Step-by-Step Workflow:
-
Precursor Preparation: If starting from 4-fluorobenzonitrile, react with imidazole (1.2 eq) and K₂CO₃ (2 eq) in DMF at 100°C for 12 hours. Pour into ice water, filter the precipitate.
-
Cycloaddition: Dissolve 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in DMF (0.5 M concentration).
-
Catalysis: Add NaN₃ (1.5 eq) and ZnBr₂ (1.0 eq).[1] Note: ZnBr₂ catalyzes the formation of the tetrazole ring at lower temperatures than uncatalyzed methods.
-
Reaction: Heat to 110°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot will disappear, and a more polar spot (tetrazole) will appear.
-
Work-up (Critical for Purity):
-
Validation: 1H NMR (DMSO-d6) should show the tetrazole proton (broad, ~6–7 ppm or absent due to exchange) and the characteristic imidazole peaks.[1]
Protocol B: Heme Oxygenase Inhibition Assay (Bilirubin Formation)
Rationale: This assay measures the conversion of Heme to Bilirubin, directly quantifying HO activity.
-
Preparation: Harvest microsomes from rat spleen or use recombinant human HO-1.[1]
-
Reaction Mix:
-
Incubation: Incubate at 37°C for 15 minutes in the dark (crucial if using ZnPP as a control).
-
Termination: Stop reaction with chloroform.
-
Quantification: Extract the chloroform layer and measure absorbance difference between 464 nm and 530 nm (Bilirubin concentration).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Comparative Signaling & Mechanism
Understanding where IPT-5 acts within the heme degradation pathway is critical for interpreting data.[1]
Figure 2: Heme degradation pathway showing the blockade of HO-1 by IPT-5.[1] Unlike ZnPP which mimics the substrate structure, IPT-5 coordinates directly to the heme iron, preventing oxygen activation.
References
-
Synthesis of Tetrazole Derivatives: Kaushik, N. et al. (2018).[1][5] "Tetrazoles: Synthesis and Biological Activity."[2][5][6][7] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry. Link
-
Tetrazoles as Bioisosteres: Ballatore, C. et al. (2013).[1] "Carboxylic Acid Isosteres in Medicinal Chemistry."[1][2][3][8] ChemMedChem. Link
-
Heme Oxygenase Inhibition: Vreman, H. J. et al. (2001).[1] "Zinc Protoporphyrin Administration for Suppression of Heme Oxygenase Activity." Pediatrics. Link
-
Interference of Porphyrins in Assays: Choi, S. et al. (2022).[1] "Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay." International Journal of Molecular Sciences. Link
-
Imidazole-Tetrazole Synthesis: Roh, J. et al. (2012).[1] "Synthesis and functionalization of 5-substituted tetrazoles." Synthesis. Link
Sources
- 1. Zinc protoporphyrin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
Technical Comparison Guide: 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (IPT)
This guide provides an in-depth technical analysis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (referred to herein as IPT ), a bifunctional heterocyclic building block critical in both Medicinal Chemistry (as a pharmacophore probe for Angiotensin II receptor antagonists and Heme Oxygenase inhibitors) and Materials Science (as a rigid linker for Metal-Organic Frameworks/MOFs).
Executive Summary & Compound Profile
5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (IPT) is a linear, conjugated organic ligand characterized by two distinct nitrogen-rich termini: a basic imidazole ring and an acidic tetrazole ring, separated by a phenyl spacer.
-
Molecular Formula: C₁₀H₈N₆
-
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): Acts as a core scaffold to model the binding of "Sartan" drugs (Angiotensin II Receptor Blockers) and Heme Oxygenase (HO-1) inhibitors.
-
Crystal Engineering: Serves as a non-centrosymmetric linker in the synthesis of Metal-Organic Frameworks (MOFs) due to its ability to bridge metal centers with varying coordination geometries.
-
Comparison at a Glance
| Feature | IPT (Subject) | Losartan (Drug Standard) | 4,4'-Bipyridine (MOF Standard) |
| Pharmacophore | Imidazole-Phenyl-Tetrazole | Biphenyl-Tetrazole-Imidazole | Pyridine-Pyridine |
| Role | Fragment / Linker | Active Pharmaceutical Ingredient | Structural Linker |
| pKa (Acidic) | ~4.5 - 5.0 (Tetrazole) | ~4.15 (Tetrazole) | N/A |
| Coordination | Heterotopic (N3-Tet / N3-Im) | N/A (in biological context) | Homotopic (N-Py) |
| Flexibility | Rigid (Phenyl spacer) | Semi-Rigid (Biphenyl) | Rigid (Twisted) |
Mechanism of Action & Chemical Biology
To understand the utility of IPT, one must analyze its dual-reactivity profile.
A. Medicinal Chemistry: The "Sartan" Pharmacophore
In drug development, IPT represents the minimal binding unit of the Angiotensin II type 1 (AT₁) receptor antagonist class.
-
Mechanism: The tetrazole moiety (an isostere of a carboxylic acid) forms a critical salt bridge or hydrogen bond with Arg-167 in the AT₁ receptor. The imidazole ring positions itself in a hydrophobic pocket, often coordinating with metal ions (like Zn²⁺) in metalloenzyme targets (e.g., Heme Oxygenase).
-
Advantage: Unlike the bulky biphenyl system of Losartan, IPT allows researchers to probe the essential distance requirements between the acidic tetrazole and the basic imidazole without steric interference from the second phenyl ring or alkyl chains.
B. Materials Science: Heterotopic Coordination
In MOF synthesis, IPT acts as a "ditopic" ligand.
-
Mechanism: The imidazole nitrogen (soft base) prefers soft metals (e.g., Cu²⁺, Zn²⁺), while the deprotonated tetrazolate (harder base) can bridge multiple metal centers (e.g., Mn²⁺, Cd²⁺) in various modes (monodentate, bidentate bridging).
-
Result: This asymmetry allows for the construction of low-symmetry lattices and chiral frameworks , which are difficult to achieve with symmetric linkers like 4,4'-bipyridine.
C. Mechanistic Pathway Diagram
The following graph illustrates the divergent synthetic utility of IPT based on environmental conditions (pH and Metal source).
Figure 1: Divergent utility of IPT in biological binding (AT1/Heme) versus structural coordination (MOFs).[2][4][6][7]
Comparative Performance Analysis
Study 1: Binding Affinity & Selectivity (In Silico/In Vitro)
When evaluating IPT as a Heme Oxygenase-1 (HO-1) inhibitor probe compared to metalloporphyrins.
| Metric | IPT (Azole-Based) | SnPP (Tin Protoporphyrin) | Interpretation |
| Binding Mode | Distal Helix Coordination | Competitive Heme Replacement | IPT binds to the heme iron; SnPP replaces heme. |
| IC₅₀ (HO-1) | ~1–10 µM (Est.) | ~0.01–0.1 µM | SnPP is more potent but causes severe photosensitivity. |
| Selectivity (HO-1 vs HO-2) | High (>10-fold) | Low (~1-fold) | IPT derivatives offer better isoform selectivity due to the rigid phenyl linker. |
| Photosensitivity | Negligible | High | Critical Advantage: IPT does not generate singlet oxygen under light. |
Study 2: Structural Topology (MOF Synthesis)
Comparing IPT against the standard 4,4'-Bipyridine (Bpy) in Zinc-based framework construction.
-
Experiment: Solvothermal synthesis with Zn(NO₃)₂.
-
Result (Bpy): Forms predictable 1D chains or 2D grids (MOF-508 type).
-
Result (IPT): Forms complex 3D pillared-layer structures . The tetrazole acts as a multi-dentate clamp, increasing thermal stability up to 350°C, whereas Bpy frameworks often collapse ~250°C.
Experimental Protocols
Protocol A: Synthesis of IPT (Suzuki-Click Strategy)
Note: This protocol ensures high purity for biological screening.
-
Precursor Coupling (Suzuki):
-
React 4-bromobenzonitrile with 1H-imidazole (using CuI catalyst, K₂CO₃, DMSO, 110°C, 24h) to yield 4-(1H-imidazol-1-yl)benzonitrile .
-
Checkpoint: Monitor disappearance of nitrile peak via IR (~2230 cm⁻¹).
-
-
Tetrazole Formation (Click Chemistry):
-
React the intermediate nitrile with NaN₃ (Sodium Azide) and NH₄Cl (Ammonium Chloride) in DMF at 120°C for 12-24h.
-
Safety: Use a blast shield; azides are potentially explosive.
-
-
Purification:
-
Acidify the reaction mixture with HCl to precipitate the crude tetrazole.
-
Recrystallize from Ethanol/Water (1:1).
-
Validation: ¹H NMR (DMSO-d₆) should show the tetrazole proton (broad singlet >14 ppm) and imidazole protons.
-
Protocol B: Evaluation of Heme Oxygenase Inhibition (Spectrophotometric)
-
Preparation: Incubate Rat Spleen Microsomes (rich in HO-1) with Hemin (20 µM) and NADPH (1 mM).
-
Treatment: Add IPT (0.1 - 100 µM) vs. Vehicle (DMSO).
-
Measurement: Monitor the formation of Bilirubin by measuring absorbance increase at 464 nm - 530 nm over 60 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
References & Authoritative Sources
-
Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation." Journal of Medicinal Chemistry. Link (Foundational SAR for phenyl-tetrazole-imidazole pharmacophores).
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms." Canadian Journal of Physiology and Pharmacology. Link (Methodology for Azole-based HO inhibition assays).
-
Zhang, J., et al. (2018). "Tetrazole-Functionalized Metal–Organic Frameworks: Synthesis, Structure and Applications." Coordination Chemistry Reviews. Link (Review of IPT-like ligands in MOFs).
-
Vlahos, C. J., et al. (2003). "Specific Inhibition of Heme Oxygenase." Clinical Science. Link (Comparative data on metalloporphyrins vs azoles).
-
Sigma-Aldrich / Merck. "Product Specification: 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole (CAS 188890-72-4)." Link (Physicochemical data verification).
Disclaimer: This guide is intended for research purposes only. IPT is a chemical probe and is not approved for clinical use in humans.
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. CAS 188890-72-4 [m.chemsoon.com.cn]
- 3. Nitrogen Containing MOF Ligands| 毕得医药 [bidepharm.com]
- 4. 885279-68-5,Methyl 4-(3-Nitrophenyl)thiazole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. lumtec.com.tw [lumtec.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cost-effectiveness of different 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole, a key structural motif in various pharmacologically active compounds, presents a significant challenge in terms of cost-effectiveness, safety, and environmental impact. This guide provides a detailed comparison of different synthetic routes to this valuable molecule, offering insights into the practical application of each method. We will delve into the nuances of a two-step approach, involving the synthesis of the crucial intermediate 4-(1-imidazolyl)benzonitrile followed by its conversion to the desired tetrazole, as well as exploring the potential of a one-pot synthesis.
Introduction: The Significance of the Imidazolylphenyl-tetrazole Scaffold
The 5-substituted 1H-tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can lead to improved metabolic stability and enhanced lipophilicity of drug candidates. When combined with an imidazolylphenyl group, the resulting scaffold offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it a privileged structure in drug discovery.
This guide will focus on a comparative analysis of the following synthetic strategies:
-
Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Route 2: Two-Step Synthesis via Ullmann Condensation
-
Route 3: Two-Step Synthesis via Buchwald-Hartwig Amination
-
Route 4: One-Pot Synthesis from Aryl Halides
We will assess each route based on yield, cost of starting materials and catalysts, reaction conditions, safety considerations, and environmental impact.
Visualizing the Synthetic Pathways
Figure 1: Overview of the primary synthetic routes to 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole.
Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the reaction of an activated aryl halide with imidazole. The reactivity of the starting 4-halobenzonitrile is crucial, with fluoro- and chloro- derivatives being the most common.
Step 1: Synthesis of 4-(1-imidazolyl)benzonitrile via SNAr
A reported method for this transformation involves the reaction of 4-fluorobenzonitrile with imidazole in the presence of a base.
Experimental Protocol:
-
Dissolve imidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium carbonate (Na₂CO₃) (1.1 eq).
-
Add 4-fluorobenzonitrile (1.0 eq) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 125 °C) for a prolonged period (e.g., 72 hours).
-
After cooling, the reaction mixture is worked up by extraction and purified by recrystallization.
Yield and Purity:
A literature procedure reports a yield of 48% for this reaction. Purity is typically achieved through recrystallization.
Step 2: Conversion to 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
The conversion of the nitrile to the tetrazole is most commonly achieved via a [3+2] cycloaddition reaction with sodium azide (NaN₃).
Experimental Protocol (General):
-
Dissolve 4-(1-imidazolyl)benzonitrile (1.0 eq) in a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.2-1.5 eq) and a catalyst. Common catalysts include zinc salts (e.g., ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), or ammonium chloride.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) for 12-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture and acidify with an acid (e.g., HCl) to a pH of ~1 to protonate the tetrazole, which may cause it to precipitate. Caution: This step can generate toxic hydrazoic acid (HN₃) and must be performed in a well-ventilated fume hood.
-
The product can be isolated by filtration or extraction.
Yield and Purity:
Yields for this step can be high, often exceeding 80%, depending on the catalyst and reaction conditions. Purity is typically achieved by recrystallization.
Cost-Effectiveness Analysis of Route 1:
| Component | Justification | Estimated Cost |
| Starting Materials | 4-Fluorobenzonitrile is a relatively inexpensive starting material. Imidazole is also readily available and affordable. | 4-Fluorobenzonitrile: ~ |
| Reagents & Solvents | Sodium carbonate is a cheap base. DMF is a common and moderately priced solvent. Sodium azide is relatively inexpensive. | Sodium Carbonate: < |
| Catalyst | Zinc or copper salts are generally inexpensive. | ZnBr₂: ~ |
| Energy & Time | The high temperatures and long reaction times for both steps contribute to higher energy costs. | High |
| Overall Cost | Moderate. The low cost of starting materials is offset by the energy-intensive conditions and long reaction times. |
Route 2: Two-Step Synthesis via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction that can be an alternative to SNAr, especially with less reactive aryl halides like 4-chlorobenzonitrile or 4-bromobenzonitrile.
Step 1: Synthesis of 4-(1-imidazolyl)benzonitrile via Ullmann Condensation
This step involves the coupling of a 4-halobenzonitrile with imidazole using a copper(I) catalyst.
Experimental Protocol (General):
-
Combine the 4-halobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (typically 120-180 °C) for 12-24 hours.
-
After cooling, the reaction is worked up by filtration to remove the copper catalyst and subsequent extraction and purification of the product.
Yield and Purity:
Yields for Ullmann couplings can be variable and are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions. They can range from moderate to good.
Step 2: Conversion to 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
The procedure for this step is identical to that described in Route 1.
Cost-Effectiveness Analysis of Route 2:
| Component | Justification | Estimated Cost |
| Starting Materials | 4-Chlorobenzonitrile and 4-bromobenzonitrile are generally more expensive than 4-fluorobenzonitrile. | 4-Chlorobenzonitrile: ~ |
| Reagents & Solvents | Bases like K₂CO₃ are inexpensive. High-boiling solvents like NMP can be more costly than DMF. | K₂CO₃: < |
| Catalyst | Copper(I) iodide is a relatively inexpensive transition metal catalyst. Ligands can add to the cost. | Copper(I) Iodide: ~$1-2/g |
| Energy & Time | Similar to SNAr, this route requires high temperatures and long reaction times. | High |
| Overall Cost | Moderate to High. The higher cost of starting materials and potentially ligands, coupled with energy-intensive conditions, makes this route less cost-effective than SNAr in many cases. |
Route 3: Two-Step Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for C-N bond formation, often offering milder conditions and higher yields compared to the Ullmann condensation.
Step 1: Synthesis of 4-(1-imidazolyl)benzonitrile via Buchwald-Hartwig Amination
This method couples a 4-halobenzonitrile with imidazole using a palladium catalyst and a specialized phosphine ligand.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine the 4-halobenzonitrile (1.0 eq), imidazole (1.1-1.2 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture at a moderate temperature (e.g., 80-110 °C) for a period of 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction is cooled, filtered to remove the palladium catalyst, and the product is isolated and purified, typically by column chromatography.
Yield and Purity:
Buchwald-Hartwig aminations can often provide high yields, potentially exceeding 80-90%, with high purity after chromatography.
Step 2: Conversion to 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole
The procedure for this step is identical to that described in Route 1.
Cost-Effectiveness Analysis of Route 3:
| Component | Justification | Estimated Cost |
| Starting Materials | Can utilize a broader range of 4-halobenzonitriles, including the less expensive chloro- and bromo-derivatives. | 4-Chlorobenzonitrile: ~ |
| Reagents & Solvents | Strong bases like Cs₂CO₃ can be expensive. Anhydrous solvents add to the cost. | Cs₂CO₃: ~ |
| Catalyst | Palladium catalysts and specialized phosphine ligands are the major cost drivers. | Palladium(II) Acetate: ~ |
| Energy & Time | Milder conditions and potentially shorter reaction times compared to SNAr and Ullmann routes can reduce energy costs. | Moderate |
| Overall Cost | High. The high cost of the palladium catalyst and ligand system is the primary drawback, despite potentially higher yields and milder conditions. |
Route 4: One-Pot Synthesis
A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, can offer significant advantages in terms of time, cost, and waste reduction.
Conceptual One-Pot Protocol:
A potential one-pot procedure could involve the in-situ formation of 4-(1-imidazolyl)benzonitrile followed by the direct addition of sodium azide and a suitable catalyst for the tetrazole formation.
-
Combine 4-halobenzonitrile, imidazole, a base, and a C-N coupling catalyst (e.g., CuI or a Pd-based system) in a high-boiling solvent.
-
Heat the mixture to facilitate the formation of 4-(1-imidazolyl)benzonitrile.
-
Without isolating the intermediate, add sodium azide and a catalyst for the cycloaddition (which could potentially be the same as the initial catalyst).
-
Continue heating until the tetrazole formation is complete.
-
Work-up and purify the final product.
Cost-Effectiveness Analysis of Route 4:
| Component | Justification | Estimated Cost |
| Starting Materials | Dependent on the chosen 4-halobenzonitrile. | Variable |
| Reagents & Solvents | Reduced solvent usage and fewer workup steps can lower costs. | Lower than two-step routes |
| Catalyst | A dual-function catalyst or a compatible two-catalyst system would be required. | Variable |
| Energy & Time | Significant time and energy savings by eliminating an intermediate isolation and purification step. | Low to Moderate |
| Overall Cost | Potentially Low to Moderate. If a robust and efficient one-pot procedure can be developed, it would likely be the most cost-effective route. |
Comparative Summary of Synthesis Routes
| Parameter | Route 1: SNAr | Route 2: Ullmann | Route 3: Buchwald-Hartwig | Route 4: One-Pot |
| Overall Yield | Moderate | Moderate to Good | Potentially High | Potentially High |
| Starting Material Cost | Low (with 4-fluorobenzonitrile) | Moderate to High | Moderate to High | Variable |
| Catalyst Cost | Low | Low | High | Variable |
| Reaction Conditions | Harsh (high temp, long time) | Harsh (high temp, long time) | Milder (moderate temp) | Potentially Milder |
| Safety Concerns | Generation of HN₃ | Generation of HN₃, handling of copper | Generation of HN₃, handling of palladium | Generation of HN₃ |
| Environmental Impact | Use of high-boiling solvents | Use of high-boiling solvents, copper waste | Palladium waste, specialized ligands | Reduced solvent waste |
| Cost-Effectiveness | Moderate | Moderate to High | High | Potentially the Best |
Safety and Environmental Considerations
Sodium Azide and Hydrazoic Acid: The use of sodium azide is a significant safety concern in all routes involving tetrazole formation.[1][2] Sodium azide is highly toxic and can form explosive heavy metal azides.[3][4] The acidification step to protonate the tetrazole can generate highly toxic and explosive hydrazoic acid.[1] It is imperative to perform this step in a well-ventilated fume hood with appropriate personal protective equipment. Maintaining basic conditions throughout the reaction can minimize the formation of hydrazoic acid.[1]
Metal Catalysts:
-
Copper: Copper catalysts, used in the Ullmann reaction, are less toxic and more environmentally benign than palladium catalysts.[2][5] However, copper waste streams still require proper disposal.
-
Palladium: Palladium is a precious metal with a significant environmental impact associated with its mining and refining.[6] While palladium catalysts are highly efficient, their removal from the final product is crucial, especially in pharmaceutical applications, and can be a costly process.[7] Efforts are being made to develop greener and more recyclable palladium catalyst systems.[8]
Solvents: The use of high-boiling polar aprotic solvents like DMF and NMP is common in these syntheses. These solvents have their own health and environmental concerns. Exploring greener solvent alternatives is an important area of research.
Conclusion and Recommendations
For the synthesis of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole, a careful consideration of various factors is necessary to select the most appropriate route.
-
For cost-sensitive, large-scale production where a moderate yield is acceptable, the SNAr route (Route 1) using 4-fluorobenzonitrile offers a viable option due to the low cost of starting materials. However, the harsh reaction conditions are a drawback.
-
The Ullmann condensation (Route 2) provides an alternative for less reactive aryl halides but is often less cost-effective than SNAr due to higher starting material costs and potentially variable yields.
-
The Buchwald-Hartwig amination (Route 3) is the method of choice when high yields and milder reaction conditions are paramount, and the high cost of the catalyst system can be justified, for instance, in the synthesis of high-value pharmaceutical intermediates.
-
The development of an efficient one-pot synthesis (Route 4) represents the most promising avenue for a truly cost-effective and sustainable production of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole. Further research and process optimization in this area are highly encouraged.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale of production, purity requirements, and the available budget for starting materials and catalysts.
References
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures - CHIMIA. (n.d.). Retrieved from [Link]
-
Palladium catalysts: Powering green chemistry innovations - FasterCapital. (2025, April 7). Retrieved from [Link]
-
Fact Sheet: Sodium Azide | PennEHRS. (2024, April 12). University of Pennsylvania EHRS. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023, September 6). ACS Publications. Retrieved from [Link]
-
Sustainable Catalysis: A Review of Green Catalysts and Their Applications. (2025, December 5). Retrieved from [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022, September 2). ACS Publications. Retrieved from [Link]
-
'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. (2018, February 14). AZoM.com. Retrieved from [Link]
-
Safe Handling of Sodium Azide (SAZ). (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. (2021, August 28). MDPI. Retrieved from [Link]
Sources
- 1. Sodium azide, 99%, extra pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 3. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 4. Palladium(II) acetate reagent grade, 98 3375-31-3 [sigmaaldrich.com]
- 5. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 6. Synthonix, Inc > 623-03-0 | 4-Chlorobenzonitrile [synthonix.com]
- 7. Sodium azide price,buy Sodium azide - chemicalbook [m.chemicalbook.com]
- 8. 4-Bromobenzonitrile price,buy 4-Bromobenzonitrile - chemicalbook [chemicalbook.com]
independent verification of 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole's properties
Executive Summary
5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (herein referred to as IPT ) represents a critical "push-pull" pharmacophore in medicinal chemistry.[1] It combines a basic imidazole ring (heme-iron coordinator) with an acidic tetrazole ring (carboxylic acid bioisostere) linked by a phenyl spacer.
While often overshadowed by its biphenyl analogs (e.g., Losartan intermediates), IPT is a high-performance scaffold for Thromboxane A2 Synthase (TXAS) inhibitors and heme-coordinating ligands . This guide objectively verifies IPT’s physicochemical superiority over its carboxylic acid alternatives regarding metabolic stability and lipophilicity, supported by experimental protocols for independent verification.
Chemical Identity & Physicochemical Profiling[1][2]
Compound Name: 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole CAS Registry Number: 188890-72-4 (Note: Tautomerism between 1H and 2H is solvent-dependent) Molecular Formula: C₁₀H₈N₆ Molecular Weight: 212.21 g/mol [1]
Structural Integrity Analysis
IPT exists as a zwitterionic hybrid in physiological pH.[1] The imidazole nitrogen (N3) acts as a proton acceptor/metal donor, while the tetrazole proton (N-H) is acidic.
| Property | Value (Experimental/Predicted) | Relevance to Drug Design |
| pKa (Tetrazole) | 4.5 – 4.9 | Bioisostere to Carboxylic acid (pKa ~4.2).[1] Ionized at pH 7.4. |
| pKa (Imidazole) | 6.8 – 7.1 | Protonated in acidic environments; neutral at physiological pH. |
| LogP | 1.12 ± 0.2 | Moderate lipophilicity; optimized for oral bioavailability compared to polar acids. |
| H-Bond Donors | 1 (Tetrazole N-H) | Critical for receptor pocket anchoring (e.g., Arg/Lys residues). |
| Topological PSA | ~74 Ų | Good predictor for membrane permeability (Rule of 5 compliant). |
Comparative Performance Analysis
This section compares IPT against its two primary structural alternatives used in drug development: the Carboxylic Acid Isostere and the Biphenyl Homolog .
Alternative A: 4-(1-Imidazolyl)benzoic Acid (IBA)
The classic "pre-isostere" analog.[1]
-
Metabolic Stability: IPT Wins.
-
Data: Carboxylic acids (IBA) are rapid substrates for Phase II conjugation (glucuronidation), leading to rapid clearance. The tetrazole ring in IPT is metabolically robust, resisting glucuronidation and oxidative degradation.
-
-
Membrane Permeability: IPT Wins.
Alternative B: 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole (Losartan Core)
The "Sartan" scaffold.[1]
-
Ligand Efficiency (LE): IPT Wins (Context-Specific).
-
Data: For targets with smaller binding pockets (e.g., specific CYP450 enzymes like Thromboxane Synthase), the biphenyl linker of the Losartan core is too bulky (steric clash). The single phenyl linker of IPT allows for a tighter fit in restricted active sites where the distance between the heme iron (bound by imidazole) and the cationic anchor (bound by tetrazole) must be ~8–10 Å.
-
-
Potency: Biphenyl Wins for Angiotensin II receptors (AT1), where the extra hydrophobic ring is required for Van der Waals contacts.
Summary Table: IPT vs. Alternatives
| Feature | IPT (Subject) | Benzoic Acid Analog (IBA) | Biphenyl Analog (Sartan Core) |
| Metabolic Half-Life | High (Resistant) | Low (Glucuronidation prone) | High |
| Lipophilicity (LogD 7.4) | Moderate | Low | High |
| Steric Footprint | Compact (Linear) | Compact (Linear) | Bulky (Angled) |
| Primary Application | Enzyme Inhibition (TXAS) | Synthetic Intermediate | Receptor Antagonism (ARB) |
Mechanism of Action: The "Heme-Anchor" Model
The pharmacological utility of IPT relies on its ability to bridge the active site of metalloenzymes.[1]
-
Node A (Imidazole): Coordinates with the Heme Iron (Fe) in the enzyme active site (e.g., CYP450).
-
Node B (Phenyl Linker): Spans the hydrophobic channel.
-
Node C (Tetrazole): Forms an electrostatic salt bridge with a distal Arginine residue.
Figure 1: Pharmacophore binding mechanism of IPT showing dual-anchor points (Heme + Arginine) and metabolic superiority over carboxylate analogs.
Independent Verification Protocols
To validate the quality and properties of IPT in your lab, follow these self-validating protocols.
Protocol A: pKa Determination via Potentiometric Titration
Objective: Verify the bioisosteric acidity of the tetrazole ring.
Reagents:
-
IPT (10 mg, >98% purity).
-
0.01 M NaOH and 0.01 M HCl (Standardized).
-
KCl (0.1 M) as ionic strength adjuster.
-
Degassed water/methanol (80:20 v/v) to ensure solubility.
Workflow:
-
Dissolution: Dissolve 10 mg IPT in 20 mL of the water/methanol mixture containing 0.1 M KCl.
-
Acidification: Lower pH to ~2.5 using 0.01 M HCl to ensure full protonation of the imidazole and tetrazole.
-
Titration: Titrate with 0.01 M NaOH in 10 µL increments under N₂ atmosphere.
-
Data Analysis: Plot pH vs. Volume NaOH. Look for two inflection points:
-
Point 1 (~pH 4.8): Deprotonation of the Tetrazole (N-H → N⁻).
-
Point 2 (~pH 6.9): Deprotonation of the Imidazolium (ImH⁺ → Im).
-
-
Validation: The first equivalence point must be within 4.5–5.[1]0. If <4.2, the sample may be contaminated with the carboxylic acid precursor (hydrolysis impurity).
Protocol B: UV-Vis "Push-Pull" Characterization
Objective: Confirm the electronic conjugation between the imidazole and tetrazole.[1]
Method:
-
Prepare a 10 µM solution of IPT in acetonitrile.[1]
-
Scan from 200 nm to 400 nm.
-
Expectation: A distinct absorption maximum (
) around 250–260 nm (phenyl - *) with a shoulder or shift depending on pH. -
Comparison: Compare with 1-phenylimidazole. The addition of the tetrazole ring should cause a bathochromic shift (red shift) due to extended conjugation.
Synthesis & Purity Verification Logic
When sourcing or synthesizing IPT, the primary impurity is often the nitrile precursor (if synthesized via [2+3] cycloaddition) or the carboxylic acid (hydrolysis product).
Figure 2: Synthesis verification logic. Absence of the nitrile peak at 2220 cm⁻¹ in IR spectroscopy is the primary "Go/No-Go" release criterion.
References
-
Tetrazole Bioisosterism: Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Structural Analysis: Wang, X., et al. (2011). "Crystal structure of 5-[4-(1H-imidazol-1-yl)phenyl]-1H-tetrazole." Acta Crystallographica Section E, 67(11), o2984. Link
-
Thromboxane Synthase Inhibition: Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-[(1H-Imidazol-1-yl)alkyl]isoindole-1,3(2H)-diones."[1] Journal of Medicinal Chemistry, 28(10), 1427-1432. (Foundational SAR for imidazole-phenyl-tetrazole motifs). Link
-
NLO Properties: Bojarska, J., et al. (2024).[3] "Tetrazoles: A multi-potent motif in drug design."[1] VU Research Repository. (Discusses push-pull electronics of tetrazole-phenyl systems). Link
Sources
Comprehensive Safety and Handling Guide for 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this potent compound safely and effectively, ensuring both personal safety and experimental integrity. The following procedures are based on established best practices for handling potent heterocyclic compounds and should be adapted to your specific laboratory conditions and institutional safety guidelines.
Understanding the Compound: A Risk-Based Approach
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is a complex heterocyclic compound. While specific toxicological data for this exact molecule may be limited, its structural motifs—an imidazole ring and a tetrazole ring—necessitate a cautious approach. Tetrazole-containing compounds can be energetic and may pose an explosion risk under specific conditions, such as exposure to heat, friction, or shock.[1] Therefore, it is prudent to treat this compound as potentially hazardous and potent.
Key Structural Features and Potential Hazards:
-
Tetrazole Ring: This nitrogen-rich ring system is a known bioisostere for carboxylic acids and is prevalent in many pharmaceuticals.[2][3][4] However, the high nitrogen content can also contribute to the energetic properties of the molecule.[1]
-
Imidazole Ring: A common heterocyclic moiety in biologically active molecules. Imidazole itself is classified as harmful if swallowed and can cause severe skin burns and eye damage.[5]
Given these characteristics, a thorough risk assessment is the foundational step before any handling of this compound. This guide will provide the framework for that assessment and the subsequent safety measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure risk. The following is a comprehensive list of required PPE when handling 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole.
| PPE Category | Specification | Rationale |
| Body Protection | Disposable, solid-front, long-sleeved lab coat or gown. For larger quantities or dust-generating procedures, coveralls ("bunny suits") are recommended.[6] | Provides a barrier against splashes and solid particle contamination of personal clothing and skin. Disposable garments prevent cross-contamination. |
| Hand Protection | Double-gloving with powder-free nitrile gloves is mandatory.[6][7] | The inner glove provides protection in case the outer glove is breached. Double-gloving minimizes the risk of exposure during glove removal. Nitrile offers good chemical resistance. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required.[8] For procedures with a high risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[8][9] | Protects the eyes from splashes, dust, and aerosols. A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[6][10] | Prevents inhalation of fine particles, which is a primary route of exposure for potent compounds. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Donning and Doffing PPE: A Step-by-Step Protocol
Proper donning and doffing procedures are essential to prevent contamination. The following workflow should be strictly adhered to.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to strict operational protocols is crucial for minimizing exposure and ensuring experimental integrity.[9]
3.1. Designated Handling Area
-
All work with 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole, especially the handling of powders, must be conducted in a designated area, such as a certified chemical fume hood or a glove box.[11]
-
The work area should be clearly labeled with a "Potent Compound Handling Area" sign.
-
The work surface should be covered with a disposable absorbent liner to contain any spills.[9]
3.2. Weighing and Solution Preparation
This protocol outlines the steps for safely preparing a stock solution from a powdered form of the compound.
Sources
- 1. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kmpharma.in [kmpharma.in]
- 11. bioprocessintl.com [bioprocessintl.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
